H-Holeu-OH hcl
Descripción
Propiedades
IUPAC Name |
(2S)-2-amino-5-methylhexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-4-6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKANUHWZITUKA-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330286-49-1 | |
| Record name | L-Norleucine, 5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Introduction: A Chiral Building Block of Pharmaceutical Importance
An In-Depth Technical Guide to (S)-3-Amino-5-methylhexanoic acid hydrochloride
This guide provides a comprehensive technical overview of (S)-3-Amino-5-methylhexanoic acid hydrochloride, a chiral β-amino acid derivative of significant interest to the pharmaceutical industry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural characteristics, physicochemical properties, stereoselective synthesis, analytical validation, and applications, with a focus on the scientific rationale behind established methodologies.
(S)-3-Amino-5-methylhexanoic acid, also known as (S)-β-homoleucine, is a non-proteinogenic amino acid. In its hydrochloride salt form, it presents as a stable, crystalline solid, facilitating easier handling and storage.[1] Its primary significance lies in its role as a chiral building block for the synthesis of more complex, biologically active molecules.[1][2]
It is crucial to distinguish this compound from its structurally related and well-known analogue, Pregabalin, which is (S)-3-(aminomethyl)-5-methylhexanoic acid.[3] While both share an isobutyl side chain and a hexanoic acid backbone, the position of the amino group differs. The topic compound is a β-amino acid (amino group at the C3 position), whereas Pregabalin is a γ-amino acid (amino group on a methyl substituent at the C3 position). This structural distinction is fundamental to their respective chemical reactivity and biological profiles.
Molecular Structure and Physicochemical Properties
The defining feature of (S)-3-Amino-5-methylhexanoic acid is the stereocenter at the third carbon (C3), which dictates the molecule's three-dimensional orientation and is critical for its utility in stereospecific synthesis.[2] The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid.
Caption: Chemical structure of (S)-3-Amino-5-methylhexanoic acid hydrochloride.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. These data are critical for designing synthetic reactions, purification protocols, and analytical methods.
| Identifier/Property | Value | Source(s) |
| IUPAC Name | (3S)-3-amino-5-methylhexanoic acid hydrochloride | [4] |
| Synonyms | (S)-beta-3-homoleucine HCl, l-beta-homoleucine HCl | [4] |
| CAS Number | 22818-43-5 (free acid); 96386-92-4 (HCl salt) | [4][5] |
| Molecular Formula | C₇H₁₆ClNO₂ | [5] |
| Molecular Weight | 181.66 g/mol | |
| Appearance | White to whitish crystalline powder | [1] |
| Melting Point | 222-224 °C | [1] |
| Boiling Point | 249.1 ± 23.0 °C (predicted) | [1] |
| pKa | 3.81 ± 0.10 (predicted, for carboxylic acid) | [1] |
| Solubility | Soluble in polar organic solvents (e.g., methanol) | [1] |
Stereoselective Synthesis: The Key to Functionality
The biological activity of chiral molecules is often dependent on a single enantiomer. Consequently, the synthesis of (S)-3-Amino-5-methylhexanoic acid requires precise control over its stereochemistry. Methodologies are broadly categorized into two approaches: resolution of a racemic mixture or direct asymmetric synthesis.
Synthetic Strategy Overview
The choice of synthetic route is a critical decision in process development, balancing factors such as cost, efficiency, enantiomeric purity, and environmental impact. Early-stage research may favor flexible routes, while industrial-scale production prioritizes cost-effective and high-yield processes.
Caption: General workflows for stereoselective synthesis.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
This classical method relies on the differential solubility of diastereomeric salts formed between the racemic amino acid and a chiral resolving agent. The choice of resolving agent and solvent system is critical and often determined empirically.
Objective: To isolate the (S)-enantiomer from a racemic mixture.
Principle: A chiral acid or base is used to form two diastereomeric salts with the racemic amino acid. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic 3-Amino-5-methylhexanoic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a derivative of tartaric acid).
-
Crystallization: Heat the solution to ensure complete dissolution, then cool it slowly to allow for the selective crystallization of one diastereomeric salt. The less soluble salt will precipitate out of the solution.
-
Isolation: Filter the crystalline solid and wash it with a small amount of cold solvent to remove impurities.[6] The mother liquor, now enriched in the other diastereomer, can be retained for further processing.
-
Liberation of Free Amino Acid: Dissolve the isolated diastereomeric salt in water. Adjust the pH with a base (e.g., NaOH) or acid (e.g., HCl) to neutralize the resolving agent and liberate the free enantiomerically enriched amino acid.
-
Purification: Extract the desired enantiomer using an appropriate organic solvent or induce precipitation by adjusting the pH to its isoelectric point.
-
Salt Formation (Final Step): Dissolve the purified (S)-amino acid in a solvent like isopropanol and treat with an equivalent amount of hydrochloric acid to precipitate the final hydrochloride salt, which is then filtered and dried.[7]
Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final product. A combination of spectroscopic and chromatographic techniques provides a comprehensive quality profile.
Core Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Characteristic peaks for the isobutyl group protons, the methine proton at the chiral center (C3), and the adjacent methylene protons.[8] |
| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for each of the seven unique carbon atoms in the molecule. |
| Chiral HPLC | Determination of enantiomeric purity (e.e.) | Separation of the (S) and (R) enantiomers into two distinct peaks, allowing for quantification of their ratio. |
| FTIR | Functional group identification | Characteristic absorption bands for N-H (amine salt), C=O (carboxylic acid), and O-H bonds. |
| Mass Spectrometry | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the mass of the free amino acid. |
Quality Control Workflow
A systematic workflow ensures that each batch of (S)-3-Amino-5-methylhexanoic acid hydrochloride meets the stringent requirements for pharmaceutical use.
Caption: Standard quality control workflow for analytical validation.
Applications in Pharmaceutical Development
The principal application of (S)-3-Amino-5-methylhexanoic acid hydrochloride is as a high-value intermediate in drug synthesis.[1] Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), which is essential for achieving the desired pharmacological effect and minimizing potential side effects associated with the incorrect enantiomer.
While often associated with Pregabalin, it serves more broadly as a precursor for various GABA analogues and neuropeptide drugs.[1][3] These classes of drugs are vital for treating a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders.[9][10] The isobutyl group mimics the side chain of the natural amino acid L-leucine, which can be a key structural motif for interaction with biological targets.[3]
Safety, Handling, and Storage
Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] It may be harmful if swallowed.[5][11]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, should be worn at all times.[12]
-
Handling: Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][12] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][5] It is typically stored at room temperature.
Conclusion
(S)-3-Amino-5-methylhexanoic acid hydrochloride is more than just a chemical reagent; it is a crucial enabling component in the synthesis of stereochemically pure pharmaceuticals. Its value is intrinsically linked to the chirality at its C3 position. A thorough understanding of its properties, synthetic routes, and analytical validation is paramount for any researcher or organization involved in the development of drugs targeting the central nervous system. The methodologies and data presented in this guide provide a solid foundation for the effective and safe utilization of this important chiral building block.
References
- Method of producing (s)-3-aminomethyl-5-methylhexanoic acid.
-
Pregabalin - Wikipedia. Wikipedia. [Link]
- (S)-3-Amino-5-methylhexanoic acid HCl,High purity. GuideChem.
-
(S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2. PubChem. [Link]
- Process for the preparation of (s)-3-(aminomethyl)
- Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formul
-
(R)-3-Amino-5-methylhexanoic acid hydrochloride. Angene Chemical. [Link]
- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry.
-
5-amino-3-methylhexanoic acid. YouTube. [Link]
- Process for preparing pregabalin and its intermediate.
- SAFETY DATA SHEET - (S)-3-(Boc-amino)-5-methylhexanoic acid. Fisher Scientific.
- Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
- Process for the synthesis of pregabalin.
-
Process for the preparation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates. Patsnap. [Link]
Sources
- 1. (S)-3-Amino-5-methylhexanoic acid HCl,High purity, CasNo.22818-43-5 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 2. (R)-3-Amino-5-methyl-hexanoic acid | 91298-67-8 | Benchchem [benchchem.com]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-amino-5-methylhexanoic acid hydrochloride 98% | CAS: 96386-92-4 | AChemBlock [achemblock.com]
- 6. Process for the preparation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 7. RU2666737C2 - Process for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid from hydrochloride - Google Patents [patents.google.com]
- 8. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]
- 9. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. chemscene.com [chemscene.com]
- 12. fishersci.co.uk [fishersci.co.uk]
The Strategic Incorporation of H-Holeu-OH HCl in Peptidomimetic Design: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Enhanced Therapeutic Peptides
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their inherent limitations, such as susceptibility to proteolytic degradation and poor bioavailability, have historically hindered their broader clinical application. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these hurdles. The incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, enabling the fine-tuning of pharmacological properties. This guide focuses on the strategic use of L-Homoleucine hydrochloride (H-Holeu-OH • HCl), a non-natural amino acid analogue of leucine, in the rational design of next-generation peptide-based therapeutics. As a Senior Application Scientist, this document aims to provide not just a theoretical overview, but a practical, in-depth technical resource grounded in field-proven insights and methodologies.
Understanding H-Holeu-OH HCl: A Key Building Block for Peptidomimetic Scaffolds
L-Homoleucine, or (2S)-2-amino-5-methylhexanoic acid, is an alpha-amino acid with a side chain that is one methylene group longer than that of its proteinogenic counterpart, leucine.[1] This seemingly subtle structural modification has profound implications for its role in peptidomimetics. The hydrochloride salt form, H-Holeu-OH • HCl, is the stable, readily available building block for solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties of H-Holeu-OH • HCl:
| Property | Value | Reference |
| Chemical Formula | C7H15NO2 • HCl | [2][3] |
| Molecular Weight | 181.66 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [5] |
| CAS Number (L-isomer) | 22818-43-5 | [2] |
| Side Chain | Isobutylmethyl | [1] |
The extended isobutyl side chain of homoleucine imparts increased hydrophobicity and steric bulk compared to leucine. This enhanced lipophilicity can influence a peptide's interaction with biological membranes and hydrophobic pockets of target proteins.[6][7]
The Rationale for Incorporating Homoleucine in Peptidomimetics
The decision to incorporate H-Holeu-OH • HCl into a peptide sequence is driven by the desire to modulate its pharmacological profile. The primary advantages conferred by homoleucine substitution include:
-
Enhanced Proteolytic Stability: The non-natural structure of homoleucine can render the adjacent peptide bonds less recognizable to proteases, thereby increasing the peptide's half-life in biological fluids. Peptides containing β-amino acids like β-homoleucine are inherently stable to proteases and peptidases.[2] The substitution of natural amino acids with their non-natural counterparts is a well-established strategy to improve the stability of bioactive peptides.[5][8]
-
Modulation of Bioactivity and Receptor-Binding Affinity: The subtle change in side-chain length and bulk can alter the peptide's three-dimensional conformation, potentially leading to a more favorable interaction with its biological target.[8] This can result in increased binding affinity and, consequently, enhanced potency. The substitution of leucine with homoleucine can lead to substantial stabilization of coiled-coil peptide structures.
-
Fine-Tuning of Physicochemical Properties: The increased hydrophobicity of homoleucine can impact the solubility and membrane permeability of the resulting peptidomimetic. This is a critical consideration in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[9]
Workflow for the Synthesis of Homoleucine-Containing Peptidomimetics via Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the most common and efficient method for preparing peptides containing non-natural amino acids like homoleucine.[10][11]
Sources
- 1. 1H, 15N, and 13C Chemical Shift Assignments of the Regulatory Domain of Human Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship modeling of peptide and protein behavior as a function of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of homoarginine-containing opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Noncanonical amino acids as doubly bio-orthogonal handles for one-pot preparation of protein multiconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Methodological & Application
Application Note: Strategies for the Asymmetric Synthesis of (S)-3-Amino-5-methylhexanoic Acid
Introduction: The Significance of Stereochemistry in Pharmacology
(S)-3-Amino-5-methylhexanoic acid, widely known by its non-proprietary name Pregabalin, is a potent pharmaceutical agent and a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Marketed under the trade name LYRICA®, it is a cornerstone therapy for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[2][3] The therapeutic efficacy of Pregabalin is almost exclusively attributed to its (S)-enantiomer, which modulates calcium channel activity.[4][5] The (R)-enantiomer is significantly less active, making the stereoselective synthesis of the (S)-form a critical objective for both academic research and industrial-scale pharmaceutical manufacturing.[6]
This application note provides a detailed guide to three distinct and robust strategies for the asymmetric synthesis of (S)-3-Amino-5-methylhexanoic acid. It is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. The methodologies covered include:
-
Diastereoselective Synthesis via Chiral Auxiliary: A classic, reliable approach using a recoverable chiral amine to direct the stereochemical outcome.
-
Catalytic Asymmetric Hydrogenation: An elegant and highly efficient method employing a chiral transition metal catalyst to set the key stereocenter.
-
Chemoenzymatic Synthesis via Kinetic Resolution: A green chemistry approach that utilizes enzymes for the selective transformation of one enantiomer from a racemic mixture.
Each section details the core principles, provides a comprehensive experimental protocol, and summarizes critical data to guide laboratory implementation.
Strategy 1: Diastereoselective Synthesis Using a Chiral Amine Auxiliary
This strategy relies on the temporary covalent bonding of a chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary directs subsequent reactions to occur in a diastereoselective manner, allowing for the formation of the desired stereocenter. The auxiliary is cleaved and recovered at a later stage. This specific protocol is adapted from a method utilizing the desymmetrization of a prochiral imide.[7]
Scientific Principle & Causality
The core of this method is the asymmetric ring-opening of 3-isobutylglutarimide, a prochiral molecule, using the chiral amine (S)-(+)-1-phenylethylamine.[7] The amine preferentially attacks one of the two enantiotopic carbonyl groups of the imide, leading to the formation of two diastereomeric amides. This selectivity is governed by steric hindrance, where the chiral amine approaches the imide from the least hindered face, resulting in one diastereomer being formed in significant excess. This diastereomeric mixture can often be purified by crystallization to yield a single, pure diastereomer. Subsequent chemical transformations, including a Hoffmann rearrangement to form the crucial aminomethyl group, followed by hydrolysis, yield the final (S)-enantiomer with high optical purity.[7]
Experimental Workflow
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Detailed Protocol
This protocol is based on the procedures outlined in patent CN108456143A.[7]
Step 1: Synthesis of 3-Isobutylglutarimide
-
To a 5 L round-bottom flask, add 3-isobutylglutaric acid (1.0 kg) and urea (0.64 kg).
-
Heat the reaction mixture to 180°C and maintain for 2 hours.
-
Cool the mixture to 80°C and add water (1.0 L), followed by ethanol (2.0 L) and activated carbon (50 g).
-
Heat the suspension to 80°C for 30 minutes, then perform a hot filtration.
-
Allow the filtrate to cool for crystallization. Filter the resulting solid and dry to yield white crystalline 3-isobutylglutarimide.
Step 2: Asymmetric Ring-Opening to form Diastereomeric Amide
-
In a 6 L round-bottom flask, dissolve (S)-(+)-1-phenylethylamine (0.88 kg) and 4-dimethylaminopyridine (DMAP, 5.9 g) in toluene (2.7 L).
-
Cool the solution to between -20°C and -10°C.
-
Add 3-isobutylglutarimide (0.83 kg) portion-wise over 1 hour, maintaining the internal temperature.
-
Stir the reaction mixture at -20°C to -10°C for 3 hours.
-
Wash the reaction liquid, dry the organic phase, and concentrate under reduced pressure. Crystallize the residue from toluene to obtain the desired diastereomeric amide.
Step 3: Hoffmann Rearrangement
-
Prepare a solution of NaOH (0.78 kg) in a mixture of isopropanol (3.0 L) and water. Cool the solution to 10°C.
-
Add the diastereomeric amide (1.42 kg) and stir until fully dissolved.
-
Slowly add bromine (0.70 kg) dropwise, maintaining the temperature.
-
Warm the mixture to 60°C and react for 2 hours.
-
Cool the reaction, extract three times with ethyl acetate (1 L portions), dry the combined organic layers, and concentrate under reduced pressure.
-
Crystallize the product from n-hexane.
Step 4: Hydrolysis to (S)-3-Amino-5-methylhexanoic Acid
-
In a 6 L round-bottom flask, combine the product from Step 3 (1.32 kg), NaOH (0.19 kg), tetrahydrofuran (THF, 3.5 L), and water (0.7 L).
-
Heat the mixture to 65°C and stir for 6 hours.
-
Cool the reaction to 0°C and adjust the pH to 7 using 6N HCl solution, causing the product to precipitate.
-
Filter the solid, wash twice with water, and twice with isopropanol.
-
Recrystallize the crude product from an isopropanol/water (1:1) mixture to yield pure (S)-3-Amino-5-methylhexanoic acid.
Data Summary
| Step | Key Reagents | Temp (°C) | Typical Yield | Optical Purity (ee) |
| 1. Imide Formation | 3-Isobutylglutaric acid, Urea | 180 | ~92% | N/A |
| 2. Ring Opening | (S)-(+)-1-phenylethylamine, DMAP | -20 to -10 | ~90% | >99% (de) |
| 3. Rearrangement | NaOH, Bromine | 60 | ~92% | >99% (ee) |
| 4. Hydrolysis | NaOH, THF/Water | 65 | ~95% | >99.5% (ee) |
| Data derived from patent CN108456143A.[7] |
Strategy 2: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric synthesis represents a more modern and atom-economical approach. Instead of a stoichiometric chiral auxiliary, a small amount of a chiral transition metal complex is used to catalyze the enantioselective transformation of a prochiral substrate. This method is highly valued for its efficiency and ability to generate high enantiomeric excess.
Scientific Principle & Causality
This synthesis features the asymmetric hydrogenation of a prochiral olefin, 3-cyano-5-methylhex-3-enoic acid, as the key stereocenter-forming step.[5][8] A rhodium catalyst bearing a chiral phosphine ligand, such as Me-DuPHOS, coordinates to the double bond of the substrate.[5][8] The chiral environment created by the ligand dictates the facial selectivity of hydrogen addition, leading to the formation of one enantiomer of the product, (S)-3-cyano-5-methylhexanoate, with very high enantiomeric excess (ee).[8] The resulting chiral nitrile is then reduced to the primary amine using a standard heterogeneous catalyst like Raney Nickel to afford the final product.[2][8]
Experimental Workflow
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Detailed Protocol
This protocol is a conceptual guide based on established principles of asymmetric hydrogenation.[5][8]
Step 1: Synthesis of 3-Cyano-5-methylhex-3-enoic Acid
-
Synthesize the substrate via a Knoevenagel condensation of isovaleraldehyde with a suitable cyanoacetic acid derivative. Standard literature procedures for this condensation should be followed.
-
Isolate and purify the resulting 3-cyano-5-methylhex-3-enoic acid.
Step 2: Catalytic Asymmetric Hydrogenation
-
In a high-pressure hydrogenation vessel, dissolve the 3-cyano-5-methylhex-3-enoic acid substrate and a catalytic amount of the Rh-Me-DuPHOS complex (e.g., [Rh(COD)(Me-DuPHOS)]+BF4-) in a suitable solvent such as methanol.
-
Purge the vessel with nitrogen, then pressurize with hydrogen gas to the required pressure (e.g., 60-100 psi).
-
Stir the reaction at room temperature until hydrogen uptake ceases, indicating reaction completion.
-
Carefully vent the vessel and remove the solvent under reduced pressure to yield the crude (S)-3-cyano-5-methylhexanoic acid.
Step 3: Reduction of the Nitrile
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol, ethanol).
-
Add a heterogeneous catalyst, such as Raney Nickel, to the solution.
-
Hydrogenate the mixture in a pressure vessel until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate.
-
Purify the residue by recrystallization to obtain the final product, (S)-3-Amino-5-methylhexanoic acid.
Data Summary
| Step | Key Reagents/Catalyst | Conditions | Typical Yield | Optical Purity (ee) |
| 2. Hydrogenation | [Rh(COD)(Me-DuPHOS)]+BF4- | H2 (60 psi), MeOH, RT | High | >98% |
| 3. Nitrile Reduction | Raney Nickel, H2 | Varies | Excellent | Maintained |
| Data are representative values based on published results for similar transformations.[5][8] |
Strategy 3: Chemoenzymatic Synthesis via Kinetic Resolution
Enzymatic methods offer a highly selective and environmentally sustainable route for producing chiral molecules. Kinetic resolution involves the use of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing the two enantiomers to be separated.
Scientific Principle & Causality
This approach begins with the synthesis of a racemic intermediate, such as rac-3-cyano-5-methylhexanoic acid ethyl ester.[9][10] A hydrolase enzyme, typically a lipase, is then introduced.[11] Lipases are chiral and can distinguish between the two enantiomers of the ester. The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid, while leaving the other enantiomer (the (R)-ester) largely unreacted.[9][11] This difference in reaction rates allows for the separation of the desired (S)-acid from the unreacted (R)-ester based on their different chemical properties (e.g., solubility in aqueous base). The isolated (S)-acid is then converted to the final product.
Experimental Workflow
Caption: Workflow for Chemoenzymatic Kinetic Resolution.
Detailed Protocol
This is a generalized protocol for lipase-catalyzed kinetic resolution.[11][12]
Step 1: Synthesis of Racemic Ester
-
Prepare racemic 3-cyano-5-methylhexanoic acid ethyl ester using standard synthetic methods, for example, by Fischer esterification of the corresponding racemic acid.
-
Purify the racemic ester by distillation or chromatography.
Step 2: Enzymatic Hydrolysis
-
In a temperature-controlled vessel, suspend the racemic ester in an aqueous buffer solution (e.g., phosphate buffer, pH 7.0).
-
Add the lipase preparation (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435). The optimal enzyme loading must be determined experimentally.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking aliquots and analyzing for the conversion and enantiomeric excess of the remaining ester and the formed acid (e.g., by chiral HPLC).
-
Stop the reaction at approximately 45-50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
Step 3: Separation and Final Conversion
-
Once the target conversion is reached, acidify the mixture slightly and extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate).
-
Adjust the aqueous layer to a basic pH and wash with an organic solvent to remove any residual ester.
-
Re-acidify the aqueous layer to pH ~3-4 and extract the (S)-3-cyano-5-methylhexanoic acid product with an organic solvent.
-
Dry and concentrate the organic extracts containing the (S)-acid.
-
Reduce the nitrile of the isolated (S)-acid as described in Strategy 2 (Protocol Step 3) to obtain the final product.
Data Summary
| Step | Key Reagents/Enzyme | Conditions | Conversion | Optical Purity (ee) |
| 2. Resolution | Lipase PS or CAL-B | pH 7, 30-40°C | ~50% | >95% (for acid) |
| Values are typical for enzymatic resolutions and require optimization for specific substrates and enzymes.[9] |
Comparison of Synthetic Strategies
| Feature | Chiral Auxiliary | Catalytic Hydrogenation | Enzymatic Resolution |
| Chiral Source | Stoichiometric, recoverable | Catalytic | Catalytic |
| Atom Economy | Moderate | High | Moderate (max 50% yield) |
| Scalability | Well-established, robust | Excellent, requires pressure equipment | Good, requires biotech infrastructure |
| Cost | Cost of auxiliary can be high[13] | Catalyst can be expensive | Enzyme cost can be a factor |
| Environmental | Generates stoichiometric waste | Low waste generation | "Green" process, mild conditions |
| Key Challenge | Auxiliary attachment/removal steps | Catalyst sensitivity, high pressure | Achieving high ee and conversion |
Conclusion
The asymmetric synthesis of (S)-3-Amino-5-methylhexanoic acid is a well-explored field offering multiple viable pathways, each with distinct advantages and challenges. The choice of a specific route depends on factors such as available equipment, scale of production, cost considerations, and environmental impact goals. The chiral auxiliary method provides a robust and reliable, albeit less atom-economical, route. Catalytic asymmetric hydrogenation offers an elegant and highly efficient industrial solution, while enzymatic resolution presents a compelling "green" alternative that aligns with modern principles of sustainable chemistry. The protocols and principles outlined in this note provide a solid foundation for researchers to select and implement a strategy best suited to their synthetic objectives.
References
-
Burk, M. J., et al. (2000). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]
- CN108456143A - Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids. Google Patents.
-
Schöllkopf, U., et al. (1982). Asymmetric Syntheses via Heterocyclic Intermediates; VIII1. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-V. SciSpace. Available at: [Link]
-
Verma, R., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available at: [Link]
-
Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available at: [Link]
-
Zheng, R-C., et al. (2011). Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. ResearchGate. Available at: [Link]
-
Wang, Z-L., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information. (S)-3-Amino-5-methyl-hexanoic acid. PubChem Compound Database. Available at: [Link]
-
Brackeen, M. F., et al. (2001). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. ACS Publications. Available at: [Link]
- US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. Google Patents.
-
ResearchGate. An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Available at: [Link]
- WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin. Google Patents.
-
Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Available at: [Link]
-
ResearchGate. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Available at: [Link]
-
Chen, S. T., et al. (1992). Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. Available at: [Link]
-
University of Illinois Urbana-Champaign. (2016). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available at: [Link]
- US8466297B2 - Manufacturing process for (S)-Pregabalin. Google Patents.
-
ResearchGate. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Available at: [Link]
Sources
- 1. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. tsijournals.com [tsijournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN108456143A - Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]
- 11. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Chiral HPLC Analysis of L-beta-Homoleucine Enantiomers: A Detailed Application Guide
Introduction: The Significance of Chiral Purity in β-Amino Acids
L-beta-Homoleucine, a non-proteinogenic β-amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals and peptidomimetics. The stereochemistry of this compound is paramount, as different enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance in drug development and manufacturing. This application note provides a comprehensive and robust protocol for the chiral separation of L-beta-Homoleucine enantiomers using High-Performance Liquid Chromatography (HPLC), leveraging a teicoplanin-based chiral stationary phase. The methodologies detailed herein are designed to be both precise and reliable, catering to the stringent requirements of researchers, scientists, and drug development professionals.
The separation of amino acid enantiomers can be approached through direct or indirect methods.[1] Indirect methods involve derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. However, this approach introduces an additional reaction step, which can be a source of error and impurities. Direct chiral HPLC, utilizing a chiral stationary phase (CSP), is often preferred for its simplicity and accuracy. Among the various CSPs available, those based on macrocyclic glycopeptides, such as teicoplanin, have demonstrated broad applicability and high selectivity for the enantioseparation of underivatized amino acids.[2][3]
The Causality Behind Experimental Choices: Selecting the Optimal Chiral Stationary Phase
The success of a chiral separation hinges on the selection of an appropriate CSP. Macrocyclic glycopeptide antibiotics, like teicoplanin, offer a complex chiral environment with multiple interaction sites, including hydrogen bonding, ionic, hydrophobic, and π-π interactions.[2] This multifaceted nature allows for the effective resolution of a wide range of chiral molecules, including underivatized amino acids.
For the specific challenge of separating β-homoamino acid enantiomers, teicoplanin-based CSPs have proven particularly effective. Research has shown a discernible pattern in their selectivity:
-
CHIROBIOTIC™ TAG (Teicoplanin Aglycone): This CSP, which lacks the sugar moieties of the native teicoplanin, often exhibits enhanced selectivity for β²-homoamino acids.[4]
-
CHIROBIOTIC™ T (Native Teicoplanin): Conversely, the native teicoplanin CSP generally provides better separation for β³-homoamino acid enantiomers.[4]
Since L-beta-Homoleucine (3-amino-5-methylhexanoic acid) is a β³-homoamino acid, the CHIROBIOTIC™ T column is the logical and expertly recommended choice for this application. This selection is based on the established principle that the sugar moieties on the native teicoplanin play a crucial role in the chiral recognition of β³-analogs.[4]
Experimental Workflow: A Step-by-Step Visualization
The following diagram outlines the logical progression of the chiral HPLC analysis of L-beta-Homoleucine, from sample preparation to data interpretation.
Detailed Protocol: Enantiomeric Separation of L-beta-Homoleucine
This protocol provides a self-validating system for the chiral analysis of L-beta-Homoleucine. Adherence to these steps will ensure reproducible and accurate results.
1. Materials and Reagents:
-
L-beta-Homoleucine sample
-
Racemic (D/L)-beta-Homoleucine standard
-
Methanol (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
Acetic Acid (glacial, HPLC grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
3. Mobile Phase Preparation (0.1% TEAA, pH 4.1 in 70% Methanol):
-
Prepare a 0.1% (v/v) aqueous solution of triethylammonium acetate (TEAA). To 900 mL of deionized water, add 1 mL of TEA and adjust the pH to 4.1 with glacial acetic acid. Make up the final volume to 1 L with deionized water.
-
The final mobile phase is a mixture of the aqueous TEAA buffer and methanol. For a 70% methanol mobile phase, mix 700 mL of methanol with 300 mL of the 0.1% aqueous TEAA buffer.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.
4. Sample Preparation:
-
Racemic Standard: Dissolve an accurately weighed amount of racemic (D/L)-beta-Homoleucine in the mobile phase to a final concentration of approximately 1 mg/mL.
-
L-beta-Homoleucine Sample: Prepare the sample to be tested at a similar concentration (approximately 1 mg/mL) in the mobile phase.
5. HPLC Method Parameters:
| Parameter | Value |
| Column | CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% TEAA (pH 4.1) in Methanol/Water (70:30, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C (Ambient) |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
6. System Suitability and Analysis Sequence:
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase to ensure no interfering peaks are present.
-
Racemic Standard Injection: Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to calculate the resolution. The L-enantiomer is expected to elute first.[5]
-
Sample Injection: Inject the L-beta-Homoleucine sample.
-
Peak Identification: Identify the enantiomer peaks in the sample chromatogram by comparing their retention times with those from the racemic standard injection.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Expected Results and Data Interpretation
Based on published data for similar β³-homoamino acids on a CHIROBIOTIC™ T column, the following is a representative data table of expected chromatographic parameters.[4]
| Enantiomer | Retention Time (t_R) (min) | Tailing Factor (T_f) | Resolution (R_s) |
| L-beta-Homoleucine | ~12.5 | 1.1 | \multirow{2}{*}{>1.5} |
| D-beta-Homoleucine | ~14.0 | 1.2 |
Note: The retention times are estimates based on data for structurally similar compounds and may vary depending on the specific HPLC system and column batch.
The resolution (R_s) between the two enantiomeric peaks should be greater than 1.5 to ensure baseline separation and accurate quantification. The enantiomeric excess (% ee) is calculated as follows:
% ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100
Where Area_L is the peak area of the L-enantiomer and Area_D is the peak area of the D-enantiomer.
Mechanism of Chiral Recognition
The chiral recognition mechanism of teicoplanin-based CSPs is a complex interplay of multiple interactions between the analyte and the chiral selector.[2] The teicoplanin molecule possesses a basket-like structure with several stereogenic centers, aromatic rings, and ionizable groups.[3] For amino acids, key interactions include:
-
Ionic Interactions: The carboxylic acid group of the amino acid can interact with the protonated amine groups of the teicoplanin, while the amino group of the analyte can interact with the carboxyl groups of the CSP.
-
Hydrogen Bonding: The amide and hydroxyl groups on both the analyte and the CSP provide numerous opportunities for hydrogen bonding.
-
Inclusion Complexation: The hydrophobic side chain of the amino acid can fit into the hydrophobic cavities of the teicoplanin "basket".
-
Steric Interactions: The three-dimensional arrangement of the analyte's substituents relative to the chiral selector's structure plays a critical role in the stability of the transient diastereomeric complexes formed, leading to different retention times for the enantiomers.
The following diagram illustrates the key interaction points contributing to chiral recognition.
Conclusion
This application note presents a detailed and scientifically grounded protocol for the chiral HPLC analysis of L-beta-Homoleucine enantiomers. By selecting the appropriate teicoplanin-based chiral stationary phase (CHIROBIOTIC™ T) and utilizing a well-defined mobile phase, researchers can achieve robust and reproducible baseline separation of the enantiomers. The provided methodology, rooted in an understanding of the principles of chiral recognition, serves as a reliable tool for quality control and research in the pharmaceutical and related industries, ensuring the enantiomeric purity of this vital chiral building block.
References
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Pataj, Z., et al. (2021). Enantioseparation of β2-amino acids by liquid chromatography using core-shell chiral stationary phases based on teicoplanin and teicoplanin aglycone. Journal of Chromatography A, 1653, 462413. [Link]
-
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3354. [Link]
-
Sigma-Aldrich. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Li, F., et al. (2022). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst, 147(18), 4215-4221. [Link]
- Haginaka, J. (2001). Enantiomer separation of drugs by capillary electrophoresis using proteins as chiral selectors.
-
Gasparrini, F., et al. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Scholars' Mine. [Link]
-
Péter, A., et al. (2009). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Chromatography A, 1216(11), 2125-2134. [Link]
-
Bhushan, R., & Kumar, V. (1998). Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 12(5), 243-253. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
Application Note: A Protocol for the Efficient Coupling of H-ß-HoLeu-OH.HCl
Abstract
The incorporation of non-proteinogenic amino acids, such as β-homo-amino acids, into peptide scaffolds is a cornerstone of modern drug discovery and materials science. These structures can impart unique conformational constraints and enhanced proteolytic stability. H-ß-HoLeu-OH.HCl (3-amino-5-methylhexanoic acid hydrochloride) is a β-homo-leucine derivative that presents a significant synthetic challenge due to the steric hindrance posed by its β-substituted amino group and isobutyl side chain.[1] This application note provides a robust, field-proven protocol for the efficient coupling of H-ß-HoLeu-OH.HCl to an N-terminally protected amino acid, emphasizing the rationale behind reagent selection and procedural steps to ensure high yield and purity.
Introduction: The Challenge of Sterically Hindered Coupling
Peptide bond formation is a condensation reaction requiring the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group.[2] While routine for standard α-amino acids, this process becomes inefficient when sterically bulky or conformationally constrained residues are involved. H-ß-HoLeu-OH, with its secondary carbon placement of the amino group, presents two primary obstacles:
-
Steric Hindrance: The isobutyl side chain and the backbone structure impede the approach of the activated carboxyl component, slowing the reaction rate and potentially leading to incomplete conversion.
-
Nucleophilicity: The amine group of H-ß-HoLeu-OH is supplied as a hydrochloride salt, meaning the nitrogen lone pair is protonated.[3][4] This proton must be scavenged by a suitable base to liberate the nucleophilic free amine required for the coupling reaction.
To overcome these challenges, a strategy employing a highly reactive coupling reagent in conjunction with a non-nucleophilic organic base is essential. This protocol utilizes HATU, a third-generation uronium-type coupling reagent, renowned for its efficacy in difficult coupling scenarios.[5][6]
Mechanistic Rationale: The Role of HATU and DIPEA
2.1. Carboxyl Group Activation with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt that rapidly converts N-protected amino acids into highly reactive OAt-active esters.[5] This process is significantly more efficient than older methods, especially for hindered systems.
The activation mechanism proceeds as follows:
-
Deprotonation: The non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-protected amino acid (e.g., Fmoc-AA-OH), forming a carboxylate anion.
-
Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of HATU. This leads to the formation of a highly reactive OAt-ester intermediate and releases tetramethylurea as a byproduct. The 7-azabenzotriazole (OAt) moiety is an excellent leaving group, making the intermediate exquisitely sensitive to nucleophilic attack.[5][6]
2.2. Amine Neutralization
Simultaneously, DIPEA acts as a proton scavenger, neutralizing the hydrochloride salt of H-ß-HoLeu-OH.HCl. This is a critical step, as the free amine is required for the subsequent coupling reaction. Two equivalents of base are theoretically required: one for the carboxyl activation and one for the amine salt neutralization. In practice, a slight excess is often used to drive the reaction to completion.
Sources
Troubleshooting & Optimization
Preventing racemization during H-Holeu-OH hcl coupling reactions
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the coupling of H-Holeu-OH HCl (Homoleucine hydrochloride) and other amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Racemization
In peptide synthesis, the formation of the amide bond is the cornerstone of the entire process. This reaction requires the activation of a carboxylic acid group, which unfortunately also increases the acidity of the α-proton.[1][2] Under the basic conditions often required for coupling, this proton can be abstracted, leading to a loss of stereochemical integrity at the chiral center—a process known as racemization.[1][3]
The primary mechanism for this loss of chirality during the coupling of N-protected amino acids involves the formation of a planar 5(4H)-oxazolone intermediate.[3] The presence of a base can readily deprotonate the Cα-hydrogen of this intermediate, leading to a resonance-stabilized, achiral system. Subsequent nucleophilic attack by the amine component can occur from either face of this planar intermediate, resulting in a mixture of L- and D-enantiomers (epimers) in the final peptide.
This guide will provide a deep dive into the factors influencing racemization and offer practical solutions to maintain the enantiopurity of your target peptides, with a specific focus on the coupling of H-Holeu-OH HCl.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a significant concern when coupling amino acid hydrochlorides like H-Holeu-OH HCl?
When you use an amino acid hydrochloride salt, you must add a tertiary base to the reaction mixture to neutralize the salt and liberate the free amine for the coupling reaction.[3][4] This introduces a base into the system from the very beginning. The choice and amount of this base are critical, as it can also promote the abstraction of the α-proton from the activated carboxylic acid component, thereby facilitating racemization through the oxazolone pathway.[3][5]
Q2: What is the most critical factor in controlling racemization: the coupling reagent, the base, or the solvent?
All three are interconnected, but the combination of the coupling reagent and an appropriate additive is arguably the most powerful tool for suppressing racemization.[1][6][7]
-
Coupling Reagents & Additives: Modern coupling reagents are rarely used alone. Carbodiimides like DCC or DIC, for instance, are almost always used with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][7][8] These additives react with the highly reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[1][7] Onium salts like HBTU, HATU, and PyBOP already contain an HOBt or HOAt moiety within their structure, achieving the same goal.[3]
-
Base Selection: The base's role is twofold: to neutralize the incoming amino acid salt and to facilitate the reaction. However, its basicity and steric hindrance significantly impact racemization.[1] Stronger, less hindered bases like triethylamine (TEA) are more likely to cause racemization than weaker or more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][3] For reactions with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or the sterically bulky 2,4,6-collidine is often recommended.[1][3]
-
Solvent: The solvent can influence the rates of both the desired coupling reaction and the undesired racemization. Polar aprotic solvents like DMF and NMP are common, but their use can sometimes facilitate racemization. In certain cases, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferred.
Q3: Which class of coupling reagents is generally best for minimizing racemization?
Phosphonium and aminium/uronium salt-based reagents, especially those incorporating HOAt or Oxyma, are highly effective at promoting fast coupling rates while minimizing racemization.[3]
-
HATU (and its HOAt moiety): Generally considered one of the most efficient reagents for difficult couplings with low racemization due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt ring system.[1][3]
-
COMU (based on Oxyma): A highly efficient coupling reagent that is an excellent alternative to benzotriazole-based reagents. Its byproducts are water-soluble, which can simplify purification.[9] It has shown compatibility with "green" solvents as well.[9]
-
Carbodiimides (DIC, EDC) + Additive: The combination of DIC with HOAt or Oxyma Pure® is a classic, cost-effective, and highly efficient method for suppressing racemization.[3] This combination is particularly useful when base-free conditions are desired during the activation step.[3]
Q4: I am observing about 5-10% epimerization. What is the first parameter I should change?
If you are observing significant epimerization, the first and most impactful change is to evaluate your base and activation time .
-
Switch to a Weaker/Sterically Hindered Base: If you are using DIPEA, consider switching to N-methylmorpholine (NMM) or, for particularly sensitive couplings, 2,4,6-collidine.[1][3] The lower basicity reduces the rate of α-proton abstraction.
-
Pre-activation vs. In-situ Activation: Avoid prolonged pre-activation times. The activated amino acid is the species that racemizes. The longer it sits in solution before reacting with the amine, the more time it has to racemize. Add the coupling reagent to the protected amino acid and additive, and after a very short pre-activation (1-5 minutes), add this mixture to the neutralized H-Holeu-OH HCl. For uronium/aminium reagents, pre-activating the protected amino acid before adding it to the amine component can also prevent guanidinylation of the free amine, an irreversible chain termination.[6]
-
Lower the Temperature: Performing the coupling at 0 °C or even lower can significantly reduce the rate of racemization relative to the rate of coupling.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High level of epimerization (>5%) detected by HPLC/MS. | 1. Base is too strong or not sterically hindered.2. Prolonged activation time before amine addition.3. High reaction temperature.4. Inappropriate coupling reagent/additive combination. | 1. Change Base: Switch from DIPEA to NMM or 2,4,6-collidine.[1][3] Ensure you are using the correct stoichiometry (typically 1 equivalent for neutralization and potentially more depending on the coupling reagent).2. Minimize Activation Time: Use a short pre-activation time (1-5 min) or add the coupling reagent directly to the mixture of all components (in-situ activation).[6]3. Lower Temperature: Run the reaction at 0 °C.[3]4. Optimize Reagents: Use a high-efficiency, low-racemization combination like DIC/HOAt, DIC/Oxyma, or HATU.[2][3] |
| Low coupling yield and unreacted starting material. | 1. Incomplete activation of the carboxylic acid.2. Steric hindrance from Homoleucine's isobutyl side chain.3. Aggregation of the peptide sequence.[6] | 1. Switch Coupling Reagent: Move to a more potent activator like HATU or COMU.[3][9]2. Increase Reaction Time/Temperature: After confirming low racemization at 0 °C, you can slowly allow the reaction to warm to room temperature and extend the reaction time. Monitor by TLC or LC-MS.3. Change Solvent: If aggregation is suspected, consider adding a chaotropic salt or switching to NMP.[6] |
| Formation of guanidinylation byproduct (mass increase of peptide N-terminus). | Excess uronium/aminium coupling reagent (e.g., HBTU, HATU) reacting with the free amine of H-Holeu-OH.[6] | 1. Pre-activate: Mix the N-protected amino acid, base, and coupling reagent for 1-5 minutes before adding the solution to the deprotected H-Holeu-OH. This consumes the coupling reagent before it can react with your valuable amine component.[6]2. Stoichiometry Control: Use stoichiometric amounts of the coupling reagent relative to the carboxylic acid. |
Visualizing the Problem and Solution
The Mechanism of Racemization
The primary pathway for racemization during peptide coupling involves the formation of an oxazolone intermediate. This diagram illustrates the critical step where chirality is lost.
Caption: Mechanism of base-catalyzed racemization via oxazolone formation.
Decision Workflow for Minimizing Racemization
This workflow provides a logical path for selecting the optimal conditions for your H-Holeu-OH HCl coupling reaction.
Caption: Decision workflow for selecting low-racemization coupling conditions.
Key Reagent Comparison Tables
Table 1: Common Coupling Additives
| Additive | pKa | Key Advantages | Considerations |
| HOBt | 4.60[1] | The classic additive, effective at suppressing racemization with carbodiimides.[3] | Can have explosive properties in its anhydrous form.[3] Less effective than HOAt or Oxyma.[1] |
| HOAt | 3.28[1] | More acidic than HOBt, leading to faster coupling rates and superior racemization suppression.[1][3] | Can also be explosive, restricting its availability.[3] |
| Oxyma Pure® | ~4.6 | A non-explosive, highly effective alternative to HOBt/HOAt.[3][8] Byproducts are often more water-soluble. | May not be as potent as HOAt in the most challenging cases. |
Table 2: Common Tertiary Bases
| Base | pKa (Conjugate Acid) | Steric Hindrance | Recommended Use |
| Triethylamine (TEA) | ~10.7 | Low | Not Recommended: High basicity and low hindrance lead to a high risk of racemization.[1] |
| DIPEA (Hünig's base) | ~10.1[1] | High | Standard Use: Good for general purpose coupling. Its steric bulk reduces its nucleophilicity.[3] |
| N-Methylmorpholine (NMM) | 7.38[1] | Medium | Reduced Risk: A weaker base, preferred when racemization is a known issue.[1][3] |
| 2,4,6-Collidine | 7.43[1] | High | High-Risk Couplings: Weak basicity combined with high steric hindrance makes it excellent for suppressing racemization.[1][3] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-L-Phe-OH to H-Holeu-OH HCl
This protocol uses a robust DIC/Oxyma system designed to minimize epimerization.
Materials:
-
Fmoc-L-Phenylalanine (Fmoc-L-Phe-OH)
-
H-L-Homoleucine-OH hydrochloride (H-Holeu-OH HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure®
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) and/or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation of Amine Component:
-
In a flame-dried, two-neck round-bottom flask under inert atmosphere, dissolve H-Holeu-OH HCl (1.0 eq) in anhydrous DMF (or a DCM/DMF mixture).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (1.05 eq) dropwise to neutralize the hydrochloride salt. Stir for 10-15 minutes.
-
-
Preparation of Acid Component & Activation:
-
In a separate flask, dissolve Fmoc-L-Phe-OH (1.0 eq) and Oxyma Pure® (1.1 eq) in anhydrous DCM or DMF.
-
Cool this solution to 0 °C.
-
Add DIC (1.1 eq) to the Fmoc-amino acid solution.
-
Allow the activation to proceed for no more than 5 minutes at 0 °C.
-
-
Coupling Reaction:
-
Transfer the activated acid solution from step 2 to the amine solution from step 1 via cannula.
-
Rinse the acid flask with a small amount of anhydrous solvent and add to the reaction mixture.
-
Maintain the reaction temperature at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).
-
If the reaction is sluggish, allow it to slowly warm to room temperature and stir overnight.
-
-
Workup:
-
Once the reaction is complete, filter off the diisopropylurea (DCU) byproduct.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide by flash column chromatography.
-
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
After synthesis, you must verify the enantiomeric purity. This typically requires hydrolysis of the dipeptide back to its constituent amino acids, followed by derivatization and analysis.
Procedure:
-
Peptide Hydrolysis:
-
Place a small sample (~1 mg) of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6N HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
Cool, open the tube, and evaporate the HCl under a stream of nitrogen or by lyophilization.
-
-
Derivatization (Example using Marfey's Reagent):
-
Dissolve the amino acid hydrolysate in 100 µL of 50 mM sodium bicarbonate buffer (pH ~8.5).
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone (e.g., 200 µL of a 1 mg/mL solution).
-
Incubate at 40 °C for 1 hour.
-
Quench the reaction by adding 20 µL of 1N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase C18 column.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA.
-
The L-L and D-L diastereomers will have different retention times, allowing for accurate quantification.
-
Compare the retention times with authentic standards of D- and L-Homoleucine derivatized in the same manner.
-
Alternatively, supercritical fluid chromatography is emerging as a rapid method for analyzing chiral amino acids.
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.com. [Link]
-
Yang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Chemistry : The Mystery of Molecules. (2020). Peptide racemization & Tautomerism. YouTube. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia.org. [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]
-
Híreš, M., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of β-Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for β-amino acid synthesis. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered in the laboratory. We move beyond simple procedural lists to explore the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions and optimize your synthetic strategies.
I. Arndt-Eistert Synthesis: Homologation from α-Amino Acids
The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of α-amino acids to their β-analogs.[1][2] It involves the conversion of a carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone.[3] This intermediate then undergoes a Wolff rearrangement to yield a ketene, which is subsequently trapped by a nucleophile to produce the desired β-amino acid derivative.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Arndt-Eistert reaction is yielding a significant amount of an α-chloromethylketone byproduct. What is causing this and how can I prevent it?
Answer: This common side reaction arises from the reaction of the diazoketone intermediate with HCl generated during the initial acid chloride formation.[5] To mitigate this, it is crucial to either use an excess of diazomethane to neutralize the HCl or to add a non-nucleophilic base, such as triethylamine, to the reaction mixture. The Newman-Beal modification, which incorporates triethylamine in the diazomethane solution, is a well-established method to avoid the formation of these α-chloromethylketone side-products.[5]
Question 2: I am observing low yields in the Wolff rearrangement step. How can I improve the efficiency of ketene formation?
Answer: The Wolff rearrangement can be induced under thermal, photochemical, or metal-catalyzed conditions.[4][6]
-
Thermal conditions often require high temperatures (around 180 °C), which can lead to decomposition of sensitive substrates.[4]
-
Photochemical conditions offer a milder alternative.
-
Metal catalysis , most commonly with silver(I) oxide (Ag₂O) or silver benzoate, significantly lowers the reaction temperature by stabilizing a metal-carbene intermediate.[4][6] However, be aware that overly stable metal-carbenes, for instance with rhodium or copper catalysts, may favor non-rearrangement pathways like carbene insertion reactions.[4] For sterically hindered substrates where silver ion catalysis may be inefficient, photochemical excitation is often the preferred method.[7]
Question 3: My final product is a mixture of the desired β-amino acid and a diketene. How can I favor the formation of the desired product?
Answer: Ketenes are highly reactive intermediates that can dimerize to form diketenes.[7][8] This side reaction is more prevalent if the ketene is not efficiently trapped by a nucleophile. To suppress diketene formation, ensure that the Wolff rearrangement is conducted in the presence of a suitable nucleophile, such as water, an alcohol, or an amine, to generate the corresponding carboxylic acid, ester, or amide.[2] The concentration of the nucleophile should be sufficient to react with the ketene as it is formed.
Experimental Protocol: Ultrasound-Promoted Wolff Rearrangement for Fmoc-β-Homoamino Acids
This protocol, adapted from Müller, Vogt, and Sewald (1998), utilizes ultrasound to promote the Wolff rearrangement, offering a clean and efficient method for the synthesis of Fmoc-protected β-amino acids.
-
Preparation of the Diazoketone:
-
Dissolve the Fmoc-protected α-amino acid in an appropriate anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C and add oxalyl chloride dropwise to form the acid chloride.
-
In a separate flask, prepare a solution of diazomethane in diethyl ether.
-
Slowly add the acid chloride solution to the diazomethane solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench any excess diazomethane.
-
Isolate and purify the diazoketone.
-
-
Ultrasound-Promoted Wolff Rearrangement:
-
Dissolve the purified diazoketone in a suitable solvent such as dioxane.
-
Add silver benzoate (as a catalyst) and water.
-
Immerse the reaction vessel in an ultrasonic bath.
-
Sonicate the mixture until the rearrangement is complete (monitored by TLC).
-
Isolate and purify the desired Fmoc-β-homoamino acid.
-
This method has been shown to proceed with minimal epimerization for most amino acids, with the exception of phenylglycine.[9]
Workflow for Troubleshooting Arndt-Eistert Synthesis
Caption: Troubleshooting workflow for the Arndt-Eistert synthesis.
II. Conjugate Addition Reactions
Conjugate addition, or Michael addition, of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a widely used strategy for synthesizing β-amino acids and their derivatives.[1][10] This reaction's success is dependent on the electrophilicity of the β-carbon, which is activated by the electron-withdrawing carbonyl group.[11][12]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My conjugate addition reaction is giving a mixture of the 1,4-addition (desired) and 1,2-addition (to the carbonyl) products. How can I improve the regioselectivity?
Answer: The competition between 1,4- and 1,2-addition is a common challenge.
-
Nature of the Nucleophile: "Soft" nucleophiles tend to favor 1,4-addition, while "hard" nucleophiles favor 1,2-addition. Amines are generally considered soft nucleophiles and typically favor conjugate addition.[12]
-
Reaction Conditions: The reversibility of these additions can often be exploited. The 1,4-addition product is usually thermodynamically more stable.[11] Running the reaction under conditions that allow for thermodynamic control (e.g., longer reaction times, slightly elevated temperatures) can favor the desired β-amino product.[11]
-
Catalyst Choice: The use of a suitable catalyst can enhance the rate and selectivity of the aza-Michael reaction. Catalysts like ceric ammonium nitrate and silicon tetrachloride have been shown to be effective.[13]
Question 2: The reaction with my secondary amine is very slow. What can I do to accelerate it?
Answer: Secondary amines are generally less nucleophilic than primary amines due to steric hindrance. To improve the reaction rate:
-
Catalysis: Employing a catalyst can significantly accelerate the reaction.
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can increase the effective concentration of reactants and accelerate the reaction.[13]
-
Activation of the Michael Acceptor: Using a stronger Lewis acid could further polarize the α,β-unsaturated system, making the β-carbon more electrophilic.
Question 3: I am observing the formation of a bis-adduct where two molecules of the Michael acceptor have reacted with my primary amine. How can I prevent this?
Answer: This is a common issue when using primary amines as they still possess a reactive N-H bond after the initial conjugate addition. To favor the mono-adduct:
-
Stoichiometry Control: Use a stoichiometric excess of the primary amine relative to the Michael acceptor. This will statistically favor the mono-addition product.
-
Protecting Groups: An alternative strategy is to use a nucleophile with a single reactive site, such as a protected amine or an N-silylated amine. The protecting group can be removed in a subsequent step.
-
Reaction Conditions: Lowering the reaction temperature may help to control the reactivity and reduce the formation of the bis-adduct.
Data on Catalysts for Aza-Michael Additions
| Catalyst | Nucleophile | Michael Acceptor | Conditions | Yield |
| Silicon Tetrachloride | Aromatic & Aliphatic Amines | α,β-Unsaturated Carbonyls | Solvent-free | Good |
| Ceric Ammonium Nitrate | Amines | α,β-Unsaturated Carbonyls | Water, mild conditions | Very Good |
| Solid Lithium Perchlorate | Primary & Secondary Amines | α,β-Unsaturated Esters, Nitriles, etc. | Solvent-free, RT | Good |
| Cellulose-supported Copper(0) | Amines, Imidazoles | α,β-Unsaturated Compounds | - | Excellent |
This table summarizes data from various sources.[13]
III. Mannich and Mannich-Type Reactions
The Mannich reaction is a three-component condensation of an aldehyde, an amine, and a compound with an active hydrogen (like a ketone), to form a β-amino carbonyl compound, also known as a Mannich base.[14][15][16] This reaction is a cornerstone for the synthesis of a wide variety of β-amino ketones.[17]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Mannich reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I control them?
Answer: The Mannich reaction can be prone to several side reactions:
-
Self-condensation of the Aldehyde or Ketone: This can be minimized by slowly adding the component with the active hydrogen to the pre-formed iminium ion (from the aldehyde and amine).
-
Formation of Dienones: In some cases, a "double-Mannich–β-elimination" sequence can occur, leading to dienone byproducts.[14] Careful control of stoichiometry and reaction conditions is necessary to avoid this.
-
Reduction of Intermediates: Unintended reduction of intermediates can sometimes be observed. For example, isotopic labeling studies have shown the possibility of intramolecular hydride transfer processes leading to reduced byproducts.[14]
Question 2: The yields of my three-component Mannich reaction are low. How can I improve the efficiency?
Answer:
-
Pre-formation of the Iminium Ion: In some systems, pre-forming the iminium ion from the aldehyde and amine before adding the enolizable component can lead to cleaner reactions and higher yields.
-
Catalysis: The use of catalysts is common. Both acid and base catalysis can be effective depending on the specific substrates. Solid acid catalysts like sulfated MCM-41 have been shown to be efficient and recyclable.[15]
-
Solvent Choice: The choice of solvent can have a significant impact. In some cases, protic solvents can facilitate the reaction, while in others, aprotic or even solvent-free conditions may be optimal.
Logical Flow for Optimizing a Mannich Reaction
Caption: Decision-making flowchart for optimizing a Mannich reaction.
IV. Stereochemical Integrity: Preventing Epimerization
A critical challenge in the synthesis of chiral β-amino acids is the prevention of epimerization (racemization) at the α-carbon.[18] This is particularly a concern during activation and coupling steps.[19][20] The abstraction of the α-proton by a base leads to a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical purity.[19]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing significant epimerization in my coupling reactions. What are the main contributing factors?
Answer:
-
Activation Method: The choice of coupling reagent and activation method is critical. Over-activation of the carboxylic acid can increase the acidity of the α-proton, making it more susceptible to abstraction.
-
Base: The presence and strength of the base used in the reaction can promote epimerization. Tertiary amines are often implicated in this process.[19]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures provide more opportunity for epimerization to occur.
-
Protecting Groups: The nature of the N-terminal protecting group can influence the rate of epimerization. N-acyl protected amino acids are more prone to epimerization than those with carbamoyl protecting groups.[19]
Question 2: What strategies can I employ to suppress epimerization?
Answer:
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyano(hydroxyimino)acetate (Oxyma) are commonly used to suppress racemization.[20][21] They act by forming active esters that are less prone to epimerization.
-
Choice of Coupling Reagents: Use coupling reagents known for low racemization potential.
-
Control of Base: Use a weaker, non-nucleophilic base, or use the base in stoichiometric amounts.
-
Protecting Group Strategy: Employ urethane-type protecting groups like Fmoc or Boc, which are known to reduce the risk of racemization compared to acyl-type groups.[]
-
Low Temperatures: Perform coupling reactions at low temperatures (e.g., 0 °C or below) to minimize the rate of proton abstraction.
Question 3: Are certain amino acid residues more prone to racemization?
Answer: Yes, some amino acids are more susceptible to racemization. Histidine and cysteine are particularly prone to this side reaction.[20] For histidine, protecting the imidazole side chain can reduce racemization.[20] For cysteine, specific, low-racemization coupling protocols have been developed.[20]
Comparative Table of Anti-Racemization Additives
| Additive | Full Name | Mechanism of Action | Notes |
| HOBt | 1-Hydroxybenzotriazole | Forms an active ester, suppressing oxazolone formation. | A classic and widely used additive. |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Similar to HOBt, but the nitrogen in the pyridine ring accelerates the coupling and further suppresses racemization. | Generally more effective than HOBt. |
| Oxyma | Ethyl cyano(hydroxyimino)acetate | Forms an active ester; considered a safer alternative to HOBt. | Non-explosive and effective. |
V. Purification Challenges
The presence of side products, unreacted starting materials, and reagents can complicate the purification of the final β-amino acid product.[23][24] Hydrophobic peptides, in particular, can be prone to aggregation, making purification by standard chromatographic methods difficult.[25][26]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My crude product is difficult to purify by silica gel chromatography due to streaking and poor separation. What can I do?
Answer: The amphoteric nature of amino acids can lead to strong interactions with silica gel.
-
Protection: Ensure that both the amino and carboxyl groups are protected before chromatography. This removes the zwitterionic character and generally leads to better chromatographic behavior.
-
Solvent System Modification: If chromatography of the unprotected amino acid is necessary, consider modifying the mobile phase. Adding a small amount of a volatile acid (like acetic acid) or base (like triethylamine or ammonia) can improve peak shape by suppressing ionization on the silica surface.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica, which may offer different selectivity.
Question 2: My β-amino acid product is aggregating, leading to low recovery during purification. How can I address this?
Answer: Aggregation is a common problem, especially with hydrophobic sequences.[25][26]
-
Solubilizing Agents: During purification, the use of solubilizing agents like detergents or chaotropic salts can help to disrupt aggregates.[27]
-
Solvent Choice: For reverse-phase HPLC, optimizing the organic modifier (e.g., acetonitrile, isopropanol) and the ion-pairing agent (e.g., TFA, formic acid) is crucial.
-
pH Adjustment: Adjusting the pH of the buffers can alter the charge state of the molecule and potentially reduce aggregation.
VI. References
-
Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
-
7.4 Racemization Assays. (n.d.).
-
Wolff-Rearrangement. (n.d.). Organic Chemistry Portal.
-
Wolff rearrangement. (n.d.). Wikipedia.
-
WOLFF REARRANGEMENT FOR CSIR NET/GATE/IIT JAM. (2021, August 16). YouTube.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
-
Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
-
Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. (2019, May 13). PMC - NIH.
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications.
-
What do you do when your peptide synthesis fails? (2023, February 7). Biotage.
-
Arndt–Eistert reaction. (n.d.). Wikipedia.
-
19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts.
-
Epimerisation in Peptide Synthesis. (n.d.). PMC - PubMed Central - NIH.
-
Amino Acid-Protecting Groups. (n.d.). SciSpace.
-
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal.
-
Challenges and opportunities in the purification of recombinant tagged proteins. (n.d.). PMC.
-
19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. (2023, September 20). OpenStax.
-
Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. (2014, September 4). eScholarship.org.
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.).
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.).
-
Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013, April 30). International Journal of Innovative Technology and Exploring Engineering (IJITEE).
-
Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.).
-
Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. (2017, April 25). ResearchGate.
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
-
Wolff Rearrangement. (n.d.). AK Lectures.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC.
-
Recent progress in the chemistry of β-aminoketones. (2022, August 31). RSC Publishing.
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). PubMed.
-
Arndt-Eister reaction. (2023, January 22). Chemistry LibreTexts.
-
Nucleophilic conjugate addition. (n.d.). Wikipedia.
-
Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
-
1 Protection Reactions. (n.d.). Wiley-VCH.
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube.
-
Peptide synthesis troubleshooting using unnatural amino acids. (2024, April 20). Reddit.
-
Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.
-
Theoretical Research on the Mechanism of the Dimerization Reactions of Alkyl Ketene. (2025, August 10).
-
Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris Publisher.
-
Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (n.d.). Der Pharma Chemica.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Wolff-Rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 12. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 13. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 14. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijitee.org [ijitee.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 18. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. peptide.com [peptide.com]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. biotage.com [biotage.com]
- 26. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blog.mblintl.com [blog.mblintl.com]
H-ß-HoLeu-OH.HCl stability and degradation pathways
Welcome to the technical support center for H-ß-HoLeu-OH.HCl (3-amino-5-methylhexanoic acid hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this novel beta-amino acid. Here, you will find troubleshooting guides for common experimental issues and a comprehensive FAQ section to support your research and development activities.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of H-ß-HoLeu-OH.HCl.
Q1: What are the recommended storage conditions for H-ß-HoLeu-OH.HCl?
A1: H-ß-HoLeu-OH.HCl should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight and moisture. The container should be kept tightly closed and upright to prevent leakage. For long-term storage, maintaining temperatures between 2-8°C is recommended to minimize potential degradation. As it is a hydrochloride salt, it is important to avoid storage in metal containers, as the compound can be corrosive.[1]
Q2: What is the general stability profile of H-ß-HoLeu-OH.HCl?
A2: H-ß-HoLeu-OH.HCl, being a β-amino acid, is expected to exhibit greater stability against enzymatic degradation compared to its α-amino acid counterparts.[2] The hydrochloride salt form suggests good stability in acidic conditions. However, like many small molecules, it can be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, oxidizing agents, and photolytic stress. To fully understand its stability, conducting forced degradation studies is essential.[3][4]
Q3: What are the likely degradation pathways for H-ß-HoLeu-OH.HCl?
A3: While specific degradation pathways for H-ß-HoLeu-OH.HCl are not extensively documented, we can hypothesize potential pathways based on its chemical structure. Under basic conditions, intramolecular cyclization to form a lactam is a possibility. Oxidative stress could lead to the formation of various oxidation products. Under thermal stress, decarboxylation could occur. Forced degradation studies are necessary to identify and characterize the actual degradation products.[5]
Q4: How can I assess the purity and degradation of my H-ß-HoLeu-OH.HCl sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to assess the purity of H-ß-HoLeu-OH.HCl and quantify any degradation products.[6][7] Such a method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (MS) coupled with HPLC can be used to identify the structure of the degradation products.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments with H-ß-HoLeu-OH.HCl.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram of a fresh sample. | Contamination of the sample, solvent, or HPLC system. | 1. Prepare a fresh sample solution using high-purity solvents.2. Run a blank injection (solvent only) to check for system contamination.3. Ensure proper cleaning and equilibration of the HPLC column. |
| Loss of assay value over a short period. | Improper storage or handling. | 1. Review storage conditions. Ensure the sample is stored at the recommended temperature and protected from light and moisture.[8]2. Prepare fresh solutions for analysis as prolonged storage in solution can lead to degradation. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | 1. Ensure that stress conditions (temperature, pH, concentration of stressing agent) are precisely controlled and monitored.2. Use a validated stability-indicating analytical method.[9]3. Include control samples (unstressed) in every experiment for comparison. |
| Difficulty in separating degradation products from the parent peak in HPLC. | The analytical method is not optimized. | 1. Modify the mobile phase composition (e.g., pH, organic solvent ratio).2. Change the HPLC column to one with a different selectivity (e.g., C8 instead of C18).3. Adjust the gradient profile for better resolution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of H-ß-HoLeu-OH.HCl
Forced degradation studies are crucial for understanding the degradation pathways of a drug substance.[3][4]
Objective: To investigate the degradation of H-ß-HoLeu-OH.HCl under various stress conditions.
Materials:
-
H-ß-HoLeu-OH.HCl
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of H-ß-HoLeu-OH.HCl in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid sample in a calibrated oven at 80°C for 48 hours.
-
Dissolve the stressed solid sample in the solvent to the desired concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Prepare solutions from the stressed solid sample and dilute the stressed solution for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for H-ß-HoLeu-OH.HCl
Objective: To develop an HPLC method capable of separating H-ß-HoLeu-OH.HCl from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 210 nm Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
Visualizations
Hypothetical Degradation Pathway of H-ß-HoLeu-OH.HCl
Caption: Hypothetical degradation pathways of H-ß-HoLeu-OH.HCl under various stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting and analyzing a forced degradation study.
References
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
Wikipedia. (2023, October 27). β-Homoleucine. Retrieved from [Link]
-
Li, Y., et al. (2018). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 10(1), 1-19. Retrieved from [Link]
-
Government of British Columbia. (2017). Hydrochloric Acid Storage and Handling Procedure. Retrieved from [Link]
-
Özdemir, M., et al. (2021). Development and Validation of Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution. ResearchGate. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Hydrochloric Acid. Retrieved from [Link]
-
Patel, S., Vyas, V. K., & Mehta, P. J. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics, 29(2), 1-20. Retrieved from [Link]
-
U.S. Chemical Storage. (2018, April 11). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 9057: Determination of Chloride from HCl/Cl2 Emission Sampling Train (Methods 0050 and 0051) by Anion Chromatography. Retrieved from [Link]
-
Manonmani, A., et al. (2004). Degradation of alpha, beta, gamma and delta-hexachlorocyclohexanes by Sphingomonas paucimobilis. ResearchGate. Retrieved from [Link]
-
Easton, C. J., et al. (2004). β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrochloric Acid. PubChem Compound Summary for CID 313. Retrieved from [Link]
-
Teasuro, M. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Poly Processing. (2023, July 11). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Retrieved from [Link]
-
PharmaPath. (2021, June 21). Method of analysis for Hydrochloric Acid IP. Retrieved from [Link]
-
Stability LLC. (2022, July 2). Hydrochloric Acid Stability Requirements in Development Phases. Retrieved from [Link]
-
University of California. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). isoleucine degradation. PubChem Pathway. Retrieved from [Link]
-
SPECTRO Analytical Instruments. (n.d.). Analysis of Metal Impurities in Hydrochloric Acid Using ICP-OES with Dual Side-On Interface Plasma Observation. Retrieved from [Link]
-
Reddy, B., & Reddy, K. (2010). A Validated Stability-Indicating HPLC Assay method for Irinotecan HCl in Bulk Drug. ResearchGate. Retrieved from [Link]
-
Wibberg, D., et al. (2013). Degradation pathways of branched-chain amino acids leucine, isoleucine and valine and natural products utilizing intermediates of those pathways for their biosynthesis. ResearchGate. Retrieved from [Link]
-
Al-Shabrawi, M., et al. (2020). The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and Chlorobutanol in Pharmaceutical Pomade Form. Combinatorial Chemistry & High Throughput Screening, 23(10), 1090-1099. Retrieved from [Link]
-
Wanders, R. J. A., et al. (2019). Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. Journal of Inherited Metabolic Disease, 42(2), 203-213. Retrieved from [Link]
Sources
- 1. Resources for Managing Your Corrosive Storage | U.S. Chemical Storage [uschemicalstorage.com]
- 2. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 3. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ironcladenvironmental.com [ironcladenvironmental.com]
- 9. The Development of Spectrophotometric and Validated Stability- Indicating RP-HPLC Methods for Simultaneous Determination of Ephedrine HCL, Naphazoline HCL, Antazoline HCL, and Chlorobutanol in Pharmaceutical Pomade Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered β-Amino Acids
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating sterically hindered β-amino acids into peptide sequences. The unique structural constraints of these molecules often lead to challenges such as low coupling yields, epimerization, and incomplete reactions.
This resource provides field-proven insights and troubleshooting strategies to overcome these hurdles. We will explore the causality behind common experimental issues and offer robust, validated protocols to ensure the integrity and success of your synthesis.
Part 1: Troubleshooting Guide for Common Issues
This section addresses the most frequent problems encountered during the coupling of sterically hindered β-amino acids in a direct question-and-answer format.
Issue 1: Persistently Low or No Coupling Yield
Q: I am observing very low to no product formation when coupling a bulky β-amino acid, confirmed by a positive Kaiser test.[1] What is the primary cause and how can I resolve it?
A: The primary cause is almost always insufficient activation of the carboxylic acid group to overcome the high steric barrier presented by the β-amino acid. Standard coupling reagents are often too slow or not reactive enough to facilitate this challenging amide bond formation.[2]
Root Causes & Recommended Solutions:
-
Inadequate Coupling Reagent Potency: The reactivity of the activated species is crucial in determining the coupling yield.[3]
-
Solution: Switch to a high-potency, in-situ activating reagent. Uronium/aminium salts like HATU , HCTU , or COMU , and phosphonium salts like PyAOP or PyBOP are designed for such "difficult couplings".[4] HATU and PyAOP are particularly effective as they generate highly reactive OAt esters, which benefit from the anchimeric assistance of the pyridine nitrogen, accelerating the reaction.[4] COMU is another excellent choice, offering comparable efficiency to HATU with improved safety and solubility profiles.[5]
-
-
Suboptimal Reaction Kinetics: Steric hindrance dramatically slows the reaction rate, and standard coupling times (e.g., 1-2 hours) are often insufficient.
-
Solution 1: Extend Reaction Time & Temperature: Increase the coupling time significantly, up to 12-24 hours. Gentle heating (e.g., 40-50°C) can also be effective, but must be monitored carefully to avoid epimerization.
-
Solution 2: Double Coupling: After the initial coupling reaction, filter the reagents and repeat the coupling step with a fresh solution of activated amino acid.[6][7] This ensures the reaction goes to completion.
-
Solution 3: Microwave-Assisted Synthesis: Microwave energy can dramatically accelerate slow reactions, often driving difficult couplings to completion in minutes rather than hours.[5] COMU is particularly well-suited for microwave-accelerated solid-phase peptide synthesis (SPPS).[5]
-
-
Poor Solvation and Peptide Aggregation: As the peptide chain grows, it can aggregate on the solid support, especially with hydrophobic residues.[8][9][10] This physically blocks the reactive sites.
Workflow for Troubleshooting Low Coupling Yield
Below is a systematic workflow to diagnose and resolve low-yield coupling reactions.
Caption: A stepwise troubleshooting workflow for low-yield couplings.
Issue 2: Detection of Diastereomers (Epimerization)
Q: My LC-MS analysis shows a diastereomeric impurity, indicating epimerization has occurred. What causes this and how can it be prevented?
A: Epimerization is a side reaction where the chiral center of the amino acid inverts, leading to a difficult-to-separate diastereomer.[12] It is primarily caused by over-activation of the carboxylic acid or prolonged exposure to a basic environment.
Root Causes & Recommended Solutions:
-
Activation Mechanism: The most common pathway for epimerization involves the formation of a 5(4H)-oxazolone intermediate. This is more likely with highly reactive coupling reagents and when the N-terminal protecting group is not a urethane-type (like Fmoc or Boc).
-
Solution 1: Use Additives: Always use a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][13] Modern reagents like HATU (HOAt-based) and COMU (Oxyma-based) have these additives integrated into their structures.[5]
-
Solution 2: Control the Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary (typically 2 equivalents for aminium salts). Over-exposure to base increases the rate of oxazolone formation.
-
Solution 3: Choose the Right Reagent: For particularly sensitive amino acids, a reagent known for low racemization, such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), can be a superior choice.[13]
-
-
Pre-activation Time: Allowing the activated amino acid to sit for too long before adding it to the amine component can lead to higher levels of epimerization.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is generally the best starting point for a sterically hindered β-amino acid?
For most applications, HATU is an excellent and robust starting choice. Its high reactivity is well-suited for hindered systems, and the embedded HOAt moiety actively suppresses racemization.[4] COMU is a close second, offering similar reactivity with the added benefits of being non-explosive and having water-soluble byproducts, which simplifies purification.[5][15]
Q2: How do I choose between a uronium/aminium salt (like HATU) and a phosphonium salt (like PyBOP)?
Both classes are highly effective. Uronium/aminium salts (HBTU, HATU, HCTU, COMU) are generally more reactive and faster. Phosphonium salts (BOP, PyBOP, PyAOP) are also very efficient, but their reactions produce carcinogenic HMPA as a byproduct (with the exception of PyAOP). Due to safety and speed, uronium/aminium salts are now more commonly used in SPPS.
Q3: Can I use carbodiimides like DCC or DIC for hindered couplings?
While carbodiimides like DCC and DIC are workhorses in peptide synthesis, they are generally inefficient for coupling sterically hindered amino acids on their own.[2] They require an additive like HOBt or OxymaPure to form a more reactive ester and minimize racemization.[3][13] Even with additives, they are often outperformed by modern uronium or phosphonium reagents in difficult cases.
Q4: What is the mechanism of action for a uronium reagent like HATU?
The process involves two main steps: activation and acylation.[5]
-
Activation: The carboxylic acid of the N-protected amino acid attacks the HATU molecule in the presence of a base (like DIPEA). This results in the formation of a highly reactive OAt-ester intermediate.
-
Acylation: The free amine of the resin-bound peptide (or the other amino acid in solution) then attacks the carbonyl carbon of this activated ester, forming the desired amide (peptide) bond. The HOAt is released as a byproduct.
Mechanism of HATU-Mediated Coupling
Caption: The two-step mechanism of amide bond formation using HATU.
Part 3: Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium | Very high reactivity; low racemization due to HOAt.[4] | Can react with unprotected N-terminus if used in large excess.[13] |
| HCTU | Uronium/Aminium | More stable and cost-effective than HATU; high efficiency. | Slightly less reactive than HATU for the most extreme cases. |
| COMU | Uronium/Aminium | Reactivity comparable to HATU; non-explosive; water-soluble byproducts.[5][15] | Higher cost compared to HBTU/HCTU. |
| PyAOP | Phosphonium | Excellent for hindered couplings, especially N-methyl amino acids.[2][13] | Byproducts can be difficult to remove. |
| DEPBT | Phosphonic Acid | Exceptionally low racemization, ideal for sensitive residues.[13] | Slower reaction times compared to uronium salts. |
| DIC/Oxyma | Carbodiimide | Cost-effective; Oxyma provides high reactivity and suppresses racemization.[2] | Generally less potent than uronium/phosphonium reagents for severe steric hindrance. |
Protocol 1: General Double-Coupling Protocol using HATU
This protocol is a robust starting point for coupling a sterically hindered β-amino acid onto a solid-phase resin.
Materials:
-
Fmoc-protected, resin-bound peptide with a free N-terminal amine.
-
Fmoc-β-amino acid (4 eq. relative to resin loading).
-
HATU (3.9 eq.).
-
DIPEA (8 eq.).
-
Anhydrous NMP or DMF.
Procedure:
-
Resin Preparation: Swell the resin in the chosen solvent (NMP preferred) for 30 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF/NMP. Wash the resin thoroughly (3x DMF/NMP, 3x DCM, 3x DMF/NMP).
-
First Coupling - Activation: In a separate vessel, dissolve the Fmoc-β-amino acid (4 eq.) and HATU (3.9 eq.) in NMP. Add DIPEA (8 eq.) and vortex for 1-3 minutes. This is the activated solution.
-
First Coupling - Reaction: Add the activated solution to the prepared resin. Agitate at room temperature for 2-4 hours.
-
Washing: Filter the reaction solution and wash the resin thoroughly with NMP (5x) to remove all soluble reagents and byproducts.
-
Second Coupling: Repeat steps 2 and 3 with a fresh batch of reagents to ensure the reaction proceeds to completion.
-
Final Wash & Monitoring: After the second coupling, wash the resin thoroughly (3x NMP, 3x DCM, 3x NMP). Perform a Kaiser test to confirm the absence of free primary amines.[1] A negative (colorless/yellow) result indicates a successful coupling.
References
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec.com. [Link]
-
Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Katritzky, A. R., et al. (1996). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Yazid, A. A., et al. (2019). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
-
Otvos, L., & Cudic, P. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - PubMed Central - NIH. [Link]
-
Williamson, K. L., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(11), 1509-1512. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.com. [Link]
-
Gellman, S. H., et al. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Request PDF. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Nishiyama, Y., et al. (2014). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Solid-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. PMC - PubMed Central - NIH. [Link]
-
ResearchGate. (2025). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
ResearchGate. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage.com. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Common Impurities in Commercial H-Holeu-OH HCl and Their Removal
Welcome to the technical support center for H-Holeu-OH HCl (Homoleucine hydrochloride). This guide is designed for researchers, scientists, and professionals in drug development who utilize this non-proteinogenic amino acid in their work. Ensuring the purity of starting materials is critical for the success and reproducibility of your experiments, particularly in sensitive applications like peptide synthesis.[1][2][3] This document provides a comprehensive overview of common impurities found in commercial H-Holeu-OH HCl and practical, field-proven methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should be aware of in my commercial H-Holeu-OH HCl?
The impurities in commercially available H-Holeu-OH HCl can be broadly categorized into four main types, arising from the synthetic route and subsequent purification processes:
-
Stereoisomeric Impurities: As H-Holeu-OH HCl is a chiral molecule, the most common and often most difficult to remove impurities are its other stereoisomers (enantiomers and diastereomers).[4] The presence of these can significantly impact the biological activity and conformational properties of peptides into which they are incorporated.[5]
-
Structurally Related Impurities: These include other amino acids that may be starting materials, intermediates, or byproducts of the synthesis. For example, if the synthesis involves the homologation of leucine, residual leucine could be present.
-
Process-Related Impurities: These are substances used during the synthesis that have not been completely removed. A frequent issue is the presence of residual N-protecting groups, such as N-Boc (tert-butyloxycarbonyl) or N-Cbz (carboxybenzyl), which are used to prevent unwanted side reactions during synthesis.[6][7][8]
-
Residual Solvents and Inorganic Salts: These are common in any chemically synthesized product and include solvents used during reaction or purification, as well as inorganic salts that may not have been fully removed during workup.
Q2: How can I assess the purity of my H-Holeu-OH HCl sample?
A multi-pronged approach is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for determining the purity of amino acids.[9][10] Chiral HPLC can be employed to resolve and quantify stereoisomeric impurities.[11] Reversed-phase HPLC is effective for detecting other organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide valuable information about the overall structure of the compound and can help identify and quantify organic impurities, including residual solvents and protecting groups.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help identify impurities with different masses.[9]
-
Elemental Analysis: This technique can determine the elemental composition of the sample, which can be compared to the theoretical values for pure H-Holeu-OH HCl.
Q3: What is the most effective general-purpose method for purifying H-Holeu-OH HCl in a standard lab setting?
For general purification of solid H-Holeu-OH HCl, recrystallization is often the most practical and effective method.[12][13] This technique relies on the principle that the desired compound and the impurities have different solubilities in a given solvent system. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities behind in the solution.[13] A detailed protocol for recrystallization is provided later in this guide.
Q4: My analysis shows a significant diastereomeric impurity. How can I address this?
Removing diastereomers can be challenging. Here are a few approaches:
-
Fractional Recrystallization: This involves multiple, careful recrystallization steps. Since diastereomers have different physical properties, including solubility, it may be possible to enrich the desired diastereomer in the crystalline phase through careful selection of solvents and controlled crystallization conditions.
-
Preparative Chromatography: For more challenging separations, preparative HPLC or other forms of column chromatography are often necessary.[14] Chiral stationary phases are specifically designed to separate stereoisomers.[11]
-
Derivatization: In some cases, the amino acid can be derivatized to form a new compound that is more easily separable by chromatography or crystallization. After separation, the derivatizing group is removed to yield the pure desired diastereomer.
Q5: I suspect my H-Holeu-OH HCl is contaminated with other amino acids. What is the best removal strategy?
Ion-exchange chromatography is a powerful technique for separating amino acids from one another.[14][15] This method separates molecules based on their net charge at a specific pH. By carefully selecting the type of ion-exchange resin and the pH of the mobile phase, it is possible to achieve excellent separation of H-Holeu-OH HCl from other amino acid impurities.
Q6: How can I remove residual N-Boc or N-Cbz protecting groups?
If your analysis indicates the presence of N-Boc or N-Cbz protected H-Holeu-OH, a deprotection step followed by purification is necessary.
-
N-Boc Removal: The Boc group is typically removed under acidic conditions.[7][16] A common method is to treat the compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an organic solvent like dioxane or diethyl ether.[16]
-
N-Cbz Removal: The Cbz group is most commonly removed by catalytic hydrogenation.[7][17] This involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).
After the deprotection reaction, the resulting H-Holeu-OH HCl can be purified by recrystallization or chromatography to remove the deprotection reagents and any byproducts.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or multiple peaks in HPLC | Presence of multiple impurities (stereoisomers, related amino acids, etc.). | Perform a thorough analytical characterization (e.g., chiral HPLC, LC-MS) to identify the impurities. Based on the identity, choose an appropriate purification method (recrystallization, chromatography). |
| Incorrect elemental analysis results | Presence of inorganic salts or residual solvents. | Recrystallize the sample. Ensure the purified crystals are thoroughly dried under vacuum. |
| Unexpected signals in NMR spectrum | Residual solvents, protecting groups, or other organic impurities. | Identify the impurity from the chemical shift. If it's a solvent, drying under vacuum may be sufficient. If it's a protecting group, perform a deprotection reaction. |
| Low yield after recrystallization | The chosen solvent is too good at dissolving the compound even at low temperatures. The initial material has a very low purity. | Perform solvent screening to find a more suitable solvent system. Consider a different purification method like chromatography for very impure samples. |
Detailed Experimental Protocol: Recrystallization of H-Holeu-OH HCl
This protocol provides a general guideline for the recrystallization of H-Holeu-OH HCl. The optimal solvent system and conditions may need to be determined empirically for your specific batch of material.
Principle
Recrystallization purifies solid compounds by leveraging differences in solubility between the desired compound and its impurities in a chosen solvent.[12][13] The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[13] Impurities, being present in smaller amounts, remain dissolved in the solvent.
Materials
-
Impure H-Holeu-OH HCl
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Condenser (optional, to prevent solvent loss)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Recrystallization solvents (e.g., water, ethanol, isopropanol, or mixtures thereof)
-
Ice bath
Step-by-Step Procedure
-
Solvent Selection: The ideal solvent is one in which H-Holeu-OH HCl is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water, ethanol, and isopropanol are good starting points for polar compounds like amino acid hydrochlorides. You may need to experiment with solvent mixtures to find the optimal system.[18]
-
Dissolution: Place the impure H-Holeu-OH HCl in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring.[12] Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance.[12] Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of the solvent.
Expected Outcome
The recrystallization process should yield a white crystalline solid with significantly improved purity compared to the starting material. The purity should be confirmed by the analytical methods described in Q2.
Visual Workflows
Troubleshooting Purity Issues in H-Holeu-OH HCl
Caption: A flowchart for troubleshooting common purity issues.
Recrystallization Workflow for H-Holeu-OH HCl
Caption: A step-by-step workflow for the recrystallization process.
Summary of Common Impurities and Their Removal
| Impurity Type | Examples | Primary Analytical Detection Method(s) | Recommended Removal Method(s) |
| Stereoisomers | Enantiomers (e.g., D-Holeu), Diastereomers | Chiral HPLC, Polarimetry | Fractional Recrystallization, Preparative Chiral Chromatography |
| Related Amino Acids | Leucine, Isoleucine, Valine | HPLC, Amino Acid Analysis | Ion-Exchange Chromatography, Recrystallization |
| Process-Related | N-Boc-Holeu-OH, N-Cbz-Holeu-OH | NMR, HPLC, MS | Chemical Deprotection followed by Recrystallization or Chromatography |
| Residuals | Solvents (e.g., Ethanol, Ethyl Acetate), Inorganic Salts (e.g., NaCl) | NMR, Gas Chromatography (for solvents), Elemental Analysis | Recrystallization, Drying under vacuum |
References
-
PubChem. D-Homoleucine hydrochloride. National Center for Biotechnology Information. [Link]
-
Donkor, I. O., Zheng, X., Han, J., & Miller, D. D. (2000). Asymmetric synthesis of 2,3-methanoleucine stereoisomers from common intermediates. Chirality, 12(7), 551-557. [Link]
-
Veeprho. Hydroxylamine Hydrochloride. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Publications. Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. [Link]
-
National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
- Google Patents.
-
LabXchange. Lab Procedure: Recrystallization. [Link]
-
ResearchGate. Summary of analytical methods for detecting amino acid impurities. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
National Institutes of Health (NIH). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
Separation and Refining of Amino acids. [Link]
-
Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. [Link]
-
National Institutes of Health (NIH). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. Method for purifying L-leucine methyl ester hydrochloride.
-
Ataman Kimya. HYDROXYLAMINE HCL. [Link]
-
Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. [Link]
-
Reddit. How do I remove the N-Boc protection group to get the amino acid histidine?. [Link]
-
METHODS AND OBJECTS OF CHEMICAL ANALYSIS. HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. [Link]
-
Analyst (RSC Publishing). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
SPECTRO/Nu EXTRANET. Analysis of Metal Impurities in Hydrochloric Acid Using ICP-OES with Dual Side-On Interface Plasma Observation. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 96386-92-4: L-beta-Homoleucine hydrochloride [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of 2,3-methanoleucine stereoisomers from common intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. LabXchange [labxchange.org]
- 13. mt.com [mt.com]
- 14. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 15. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. reddit.com [reddit.com]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
- 18. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to H-Hol-OH·HCl and L-Leucine: Unraveling the Structural Impact of a Single Methylene Group
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein engineering and drug design, the substitution of a single amino acid can precipitate profound changes in protein structure, stability, and function. This guide provides a detailed comparison of the canonical amino acid L-leucine and its non-canonical counterpart, L-homoleucine hydrochloride (H-Hol-OH·HCl). While seemingly a subtle alteration—the addition of a single methylene group to the side chain—the implications for protein architecture are significant and warrant careful consideration in peptide and protein design.
Molecular Profiles: A Subtle Yet Consequential Difference
L-leucine is one of the twenty proteinogenic amino acids, characterized by its isobutyl side chain. It is a hydrophobic amino acid crucial for protein structure and is known to play a significant role in promoting the formation of alpha-helical secondary structures.[1] L-homoleucine, as its name suggests, is a homolog of leucine, featuring an isopentyl side chain. This extension of the hydrocarbon side chain, while maintaining its aliphatic and hydrophobic nature, can introduce steric and conformational alterations within a polypeptide chain.
| Property | L-Leucine | L-Homoleucine Hydrochloride (H-Hol-OH·HCl) |
| Chemical Formula | C₆H₁₃NO₂ | C₇H₁₆ClNO₂ |
| Molecular Weight | 131.17 g/mol | 181.66 g/mol |
| Side Chain | Isobutyl (-CH₂CH(CH₃)₂) | Isopentyl (-CH₂CH₂CH(CH₃)₂) |
| Side Chain Hydrophobicity | High | Higher |
| Canonical Status | Canonical | Non-canonical |
The Ripple Effect: Postulated Impacts on Protein Structure
The seemingly minor extension of the side chain in homoleucine can initiate a cascade of structural perturbations. These effects, while requiring empirical validation for any given protein, can be predicted based on fundamental principles of protein biophysics.
Secondary Structure Propensities
L-leucine is a strong helix-promoting residue.[1] The introduction of L-homoleucine, with its longer and more flexible side chain, may subtly alter this propensity. The increased hydrophobicity could, in some contexts, enhance helical stability by favoring burial of the side chain within the hydrophobic core. Conversely, the increased conformational entropy of the longer side chain might disfavor the rigid helical conformation, potentially leading to localized destabilization or a shift in conformational equilibria towards other secondary structures.
Tertiary Structure and Core Packing
The hydrophobic core of a protein is a tightly packed environment. The substitution of leucine with the bulkier homoleucine can have several consequences:
-
Steric Hindrance: The additional methylene group can introduce steric clashes with neighboring residues, forcing local rearrangements of the polypeptide backbone or adjacent side chains to accommodate the larger residue. This can lead to a less optimal packing arrangement and a decrease in overall protein stability.
-
Creation of Cavities: In some instances, the protein backbone may not be able to fully adjust to the larger side chain, leading to the formation of small, energetically unfavorable cavities within the hydrophobic core.
-
Altered van der Waals Interactions: The increased surface area of the homoleucine side chain allows for more extensive van der Waals contacts with surrounding residues, which could potentially increase the enthalpic contribution to protein stability, provided that the packing is optimal.
A study on a conservative isoleucine to leucine mutation in KlenTaq1 DNA polymerase demonstrated that even a subtle change in side-chain branching can lead to significant long-range conformational changes and affect enzyme activity.[2] This highlights the sensitivity of protein structures to minor alterations in hydrophobic side chains.
Experimental Validation: A Scientist's Toolkit
To empirically assess the structural and stability consequences of substituting L-leucine with L-homoleucine, a suite of biophysical techniques is essential.
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure and Stability
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content and thermal stability of a protein.
Expected Observations:
-
Secondary Structure: A comparison of the far-UV CD spectra (190-250 nm) of the leucine-containing and homoleucine-containing proteins would reveal any significant changes in the proportions of α-helices, β-sheets, and random coils.
-
Thermal Stability: By monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of temperature, a thermal denaturation curve can be generated. The midpoint of this transition, the melting temperature (Tm), provides a direct measure of the protein's thermal stability. A lower Tm for the homoleucine variant would indicate destabilization, while a higher Tm would suggest stabilization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights into Conformation
NMR spectroscopy provides high-resolution information on protein structure and dynamics in solution.
Expected Observations:
-
Chemical Shift Perturbations: A comparison of the ¹H-¹⁵N HSQC spectra of the two proteins would reveal chemical shift perturbations for residues at and around the site of mutation. Significant shifts would indicate a change in the local chemical environment, reflecting structural rearrangements.[3]
-
Nuclear Overhauser Effect (NOE) Analysis: Differences in NOE patterns would indicate changes in through-space proton-proton distances, providing direct evidence for conformational changes in the folded state.
X-ray Crystallography: The Definitive Picture of 3D Structure
X-ray crystallography can provide a high-resolution, three-dimensional structure of the protein, allowing for a detailed analysis of the structural consequences of the leucine to homoleucine substitution.
Expected Observations:
-
Side-Chain Conformation and Packing: The crystal structure would reveal the precise rotameric state of the homoleucine side chain and how it is accommodated within the protein's hydrophobic core.
-
Backbone Deviations: Superposition of the mutant and wild-type structures would highlight any local or long-range perturbations of the polypeptide backbone.
-
Solvent Accessibility: Changes in the solvent-accessible surface area of the mutated residue and its neighbors can provide insights into the energetic consequences of the substitution.
Experimental Protocols
Peptide Synthesis
Peptides containing L-leucine or L-homoleucine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.[4]
Workflow for Peptide Synthesis:
Caption: Solid-Phase Peptide Synthesis Workflow.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Prepare protein solutions of the leucine and homoleucine variants at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Ensure the buffer has low absorbance in the far-UV region.
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the wavelength range to 190-260 nm for secondary structure analysis.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of each protein sample.
-
For thermal denaturation, use a Peltier temperature controller to ramp the temperature from 20°C to 95°C at a rate of 1°C/minute, monitoring the CD signal at 222 nm.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the data to mean residue ellipticity.
-
Use deconvolution software to estimate the secondary structure content.
-
Plot the CD signal at 222 nm versus temperature and fit the data to a sigmoidal curve to determine the Tm.
-
CD Spectroscopy Workflow:
Caption: Workflow for CD Spectroscopy Analysis.
NMR Spectroscopy Protocol for Structural Analysis
-
Sample Preparation: Prepare uniformly ¹⁵N-labeled protein samples of both variants at a concentration of 0.5-1.0 mM in a deuterated buffer (e.g., 90% H₂O/10% D₂O, 50 mM sodium phosphate, pH 6.5).
-
Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample on a high-field NMR spectrometer.
-
Acquire 3D NOESY-HSQC and TOCSY-HSQC experiments for resonance assignment and structural restraint collection.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., NMRPipe).
-
Assign the backbone and side-chain resonances.
-
Calculate chemical shift perturbations between the two proteins.
-
Identify and assign NOEs to derive distance restraints.
-
Use the experimental restraints to calculate and refine a three-dimensional structure.
-
NMR Structural Analysis Workflow:
Caption: NMR Workflow for Protein Structure Determination.
Conclusion: A Call for Empirical Investigation
While theoretical considerations provide a strong framework for predicting the structural consequences of substituting L-leucine with L-homoleucine, direct experimental evidence is paramount. The addition of a single methylene group, while seemingly minor, can have far-reaching effects on protein folding, stability, and ultimately, function. For researchers and drug developers, this underscores the importance of empirical validation when exploring the ever-expanding landscape of non-canonical amino acids in protein design. The judicious use of biophysical techniques such as CD, NMR, and X-ray crystallography will be instrumental in elucidating the precise structural and energetic ramifications of this and other subtle amino acid modifications.
References
-
Geiger, J. H. (2022). X-ray Protein Crystallography. Physics LibreTexts. [Link]
-
BioLab FCT-UNL. (2021, February 27). BioLab Webinar: Circular Dichroism [Video]. YouTube. [Link]
-
Love, J. (2012). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of visualized experiments : JoVE, (65), 3822. [Link]
-
Brouillette, Y., Lavoie, L., & Lavigne, P. (2003). Improving the thermodynamic stability of the leucine zipper of max increases the stability of its b-HLH-LZ:E-box complex. Journal of molecular biology, 326(2), 589–600. [Link]
-
Zhu, R., Zhai, Y., & Li, D. (2006). X-ray sequence and crystal structure of luffaculin 1, a novel type 1 ribosome-inactivating protein. Protein and peptide letters, 13(9), 899–905. [Link]
-
Mishra, R., & Palgunachari, M. N. (2022). Effect of Introducing Leucine Residues into 2-Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. ACS omega, 7(36), 32418–32427. [Link]
-
Hicks, G. D., & Bartlett, G. J. (2024). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. bioRxiv. [Link]
-
Formaggio, F., Baldini, C., Moretto, V., Crisma, M., Kaptein, B., Broxterman, Q. B., & Toniolo, C. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry (Weinheim an der Bergstrasse, Germany), 11(8), 2395–2404. [Link]
-
Gautam, V. K., & Kumar, P. (2021). Effects of Amino Acid Side-Chain Length and Chemical Structure on Anionic Polyglutamic and Polyaspartic Acid Cellulose-Based Polyelectrolyte Brushes. Polymers, 13(11), 1789. [Link]
-
To, J., & Sanii, B. (2017). High-resolution crystal structure of the leucine-rich repeat domain of the human tumour suppressor PP32A (ANP32A). Acta crystallographica. Section F, Structural biology communications, 73(Pt 8), 458–463. [Link]
-
Baskaran, R., & Sivakumar, K. (2011). Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins. Vrije Universiteit Brussel. [Link]
-
Al-Warhi, T., & Al-Otaibi, M. (2021). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Ferrer-Costa, C., Orozco, M., & de la Cruz, X. (2003). Improving the thermodynamic stability of the leucine zipper of max increases the stability of its b-HLH-LZ:E-box complex. Journal of molecular biology, 326(2), 589–600. [Link]
-
Garda, V. M., & Kermekchiev, M. B. (2015). A Conservative Isoleucine to Leucine Mutation Causes Major Rearrangements and Cold Sensitivity in KlenTaq1 DNA Polymerase. Biochemistry, 54(4), 1134–1143. [Link]
-
Roy, A., & Kumar, S. (2019). Application of circular dichroism spectroscopy in studying protein folding, stability, and interaction. ResearchGate. [Link]
-
Zerbe, O. (n.d.). peptide nmr. Retrieved from [Link]
-
Shomu's Biology. (2014, April 17). Thermodynamic stability of proteins [Video]. YouTube. [Link]
-
Guzenko, D., & Stites, W. E. (2012). Side-Chain Conformational Changes upon Protein-Protein Association. Journal of chemical theory and computation, 8(11), 4747–4756. [Link]
-
Williamson, M. P. (1990). Peptide/protein structure analysis using the chemical shift index method: upfield alpha-CH values reveal dynamic helices and alpha L sites. Biopolymers, 29(10-11), 1423–1431. [Link]
-
Kelly, S. M., & Price, N. C. (2000). How to study proteins by circular dichroism. Biochimica et biophysica acta, 1482(1-2), 107–120. [https://www.cmb.unito.it/land/corsi/2005/secondo_semestre/spagnolo/How to study proteins by CD.pdf]([Link] to study proteins by CD.pdf)
-
Honda, S., Akiba, T., & Kato, Y. S. (2008). Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society, 130(46), 15473–15481. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). 4 Synthesis of Peptides. In Chemical Synthesis of Peptides and Proteins (pp. 101-144).
-
De, S., & Raghothama, S. (2003). Effect of lengthening of peptide backbone by insertion of chiral beta-homo amino acid residues: conformational behavior of linear peptides containing alternating L-leucine and beta-homo L-leucine residues. Biopolymers, 70(4), 526–536. [Link]
-
Yao, X., & Hong, M. (2003). Homonuclear decoupled 13C chemical shift anisotropy in 13C doubly labeled peptides by selective-pulse solid-state NMR. Journal of magnetic resonance (San Diego, Calif. : 1997), 160(1), 114–119. [Link]
-
Isern, N. G., & Zinner, M. J. (2017). Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins. Methods in enzymology, 587, 465–493. [Link]
-
Ranganathan, S., Kundu, D., & Vudayagiri, S. D. (2003). Protein evolution: intrinsic preferences in peptide bond formation: a computational and experimental analysis. Journal of biosciences, 28(6), 683–690. [Link]
-
Petrey, D. (2018, August 1). The Basics of Biomolecular Visualization [Video]. YouTube. [Link]
-
Hellinga, H. W. (2013). Biophysical Characterization of Thermophilic Branched-Chain Amino Acid Periplasmic Binding Protein from Thermotoga maritima. UR Scholarship Repository. [Link]
-
Janin, J. (2002). Can understanding the packing of side chains improve the design of protein-protein interactions? ResearchGate. [Link]
-
LibreTexts. (2021, August 15). 4.9: Protein Stability - Thermodynamics. Biology LibreTexts. [Link]
-
Plewczynski, D., Pas, J., Von Grotthuss, M., & Rychlewski, L. (2022). Comparative analysis of web-based programs for single amino acid substitutions in proteins. bioRxiv. [Link]
-
Iacob, A. T., & Ariciu, A. M. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels (Basel, Switzerland), 8(8), 518. [Link]
-
Drennan, C. L. (n.d.). 5.08J Recitation 1: Determining, Analyzing, and Understanding Protein Structures. MIT OpenCourseWare. [Link]
-
Rodger, A. (2003). Circular and linear dichroism of proteins. Current Opinion in Structural Biology, 13(5), 597-603. [Link]
-
Zweckstetter, M. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]
-
Kohn, W. D., & Hodges, R. S. (1998). A thermodynamic scale for leucine zipper stability and dimerization specificity: e and g interhelical interactions. Journal of molecular biology, 281(2), 349–366. [Link]
-
Koehl, P., & Levitt, M. (1999). Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences of the United States of America, 96(22), 12524–12529. [Link]
-
Aisenbrey, C., & Bechinger, B. (2014). Membrane Active Peptides and Their Biophysical Characterization. Pharmaceuticals, 7(5), 594–624. [Link]
-
Cativiela, C., & Alemán, C. (2011). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Journal of computer-aided molecular design, 25(8), 749–762. [Link]
-
Hartmann, F. M., & cev, R. M. (1989). Molecular resolution images of amino acid crystals with the atomic force microscope. ResearchGate. [Link]
-
Mazzulla, M., & Church, D. D. (2024). Muscle Protein Synthesis in Response to Plant-Based Protein Isolates With and Without Added Leucine Versus Whey Protein in Young Men and Women. The Journal of nutrition, 154(5), 1435–1446. [Link]
-
Plewczynski, D., Pas, J., Von Grotthuss, M., & Rychlewski, L. (2004). Comparison of proteins based on segments structural similarity. Acta biochimica Polonica, 51(1), 161–172. [Link]
Sources
- 1. Circular dichroism studies on coat proteins of some strains and mutants of tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biophysical characterization of recombinant proteins expressing the leucine zipper-like domain of the human immunodeficiency virus type 1 transmembrane protein gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
A Comparative Guide to the Biological Activity of Alpha- vs. Beta-Peptides
Introduction: A Single Carbon Atom Shift with Profound Biological Implications
In the landscape of peptide-based drug development and chemical biology, the fundamental building blocks—amino acids—define the ultimate function and therapeutic viability of the resulting molecule. The canonical peptides found in nature are α-peptides, polymers of α-amino acids where the side chain is attached to the α-carbon, adjacent to the carbonyl group.[1] However, the introduction of a single additional carbon atom into the backbone, creating β-amino acids, gives rise to a class of non-natural polymers known as β-peptides.[2] This seemingly minor structural alteration introduces a cascade of changes in their secondary structure, proteolytic stability, and overall biological activity, making them a compelling class of molecules for therapeutic development.[2][3]
This guide provides a comprehensive comparison of the biological activities of α- and β-peptides, supported by experimental data and detailed protocols. We will explore the causality behind their differing behaviors, offering researchers and drug developers the foundational knowledge needed to strategically leverage these unique peptide scaffolds.
Structural Distinction: The Foundational Difference
The core difference lies in the placement of the amino group relative to the carboxyl group. In α-amino acids, these groups are separated by a single carbon (the α-carbon). In β-amino acids, they are separated by two carbons (the α- and β-carbons). This extends the backbone and increases its flexibility.[3]
Caption: Fundamental structures of α- and β-amino acids.
Comparative Analysis of Biological Properties
The extension of the peptide backbone from α- to β-amino acids results in significant divergences in their biological and biophysical characteristics.
Proteolytic Stability: The Hallmark Advantage of β-Peptides
One of the most significant hurdles for α-peptide therapeutics is their rapid degradation by proteases in the body.[3][4] Proteolytic enzymes are highly evolved to recognize and cleave the specific peptide bond geometry of natural L-α-amino acids.
-
α-Peptides: Highly susceptible to a wide range of proteases (e.g., trypsin, chymotrypsin, pepsin), leading to short in vivo half-lives.[5] This rapid clearance is a major challenge in drug development.[4]
-
β-Peptides: Exhibit remarkable resistance to proteolytic degradation.[3][5] The altered backbone conformation is not recognized by the active sites of proteases. Even peptides containing a mix of α- and β-amino acids show significantly enhanced stability compared to their all-α counterparts.[3][5] This inherent stability can lead to longer circulation times and a more sustained therapeutic effect in vivo.[3]
This resistance is the primary driver for the exploration of β-peptides as therapeutic agents, as it circumvents a major failure point of traditional peptide drugs.
Secondary Structure: New Folds and Functions
While α-peptides famously form secondary structures like the α-helix and β-sheet, β-peptides have their own unique and stable folding patterns.[2][6]
-
α-Peptides: The right-handed α-helix is the predominant helical structure.[2] These structures are often critical for mediating protein-protein interactions.[7]
-
β-Peptides: Can form a variety of novel helices, such as the 14-helix, 12-helix, and 10/12-helix.[6] Notably, the left-handed 3₁₄-helix is a dominant and very stable fold for many β-peptides.[2] These structures can be stable even in very short sequences, a property not always observed with α-peptides.[2] The ability to form stable, predictable secondary structures makes β-peptides excellent "foldamers"—unnatural oligomers that mimic the structure and function of natural peptides and proteins.[3]
Receptor Binding and Biological Activity
The ultimate goal of a therapeutic peptide is to bind a specific biological target and elicit a response. The key question is whether the altered backbone of β-peptides can still allow for effective mimicry of α-peptide binding motifs.
-
α-Peptides: Their side chains are arranged on a well-understood scaffold (e.g., an α-helix) to interact with target receptors.
-
β-Peptides & α/β-Peptides: By strategically placing β-amino acids, it is possible to create molecules that project their side chains in a spatial arrangement that mimics the functional epitope of an α-peptide.[3] While some α/β-peptide analogues have shown lower binding affinity compared to their α-peptide parent, others have been engineered to retain identical affinity.[3] The enhanced proteolytic stability of these analogues often compensates for a modest decrease in affinity, leading to equal or even superior potency in cell-based assays and in vivo.[3]
Cell Permeability
The ability to cross the cell membrane is crucial for targeting intracellular proteins. This property is often linked to the peptide's secondary structure and amphipathicity.
-
α-Peptides: Certain α-helical peptides, known as cell-penetrating peptides (CPPs), are known to be efficient at crossing cell membranes.[7][8]
-
β-Peptides: The stable secondary structures and tunable amphipathicity of β-peptides make them promising candidates for developing novel CPPs. Stapled α/β-peptides have been shown to successfully enter cells and engage intracellular targets.[9] Their proteolytic resistance is a significant advantage in the extracellular environment before cell entry.
Immunogenicity
As with any therapeutic, the potential to elicit an immune response is a critical safety consideration.
-
α-Peptides: Even fully human peptide sequences can sometimes be immunogenic.[10] Impurities and aggregates are known risk factors.[11]
-
β-Peptides: As non-natural structures, there is a theoretical risk of being recognized as foreign by the immune system. However, the field is still developing, and comprehensive data is limited. Their resistance to proteolysis means they are not processed and presented by antigen-presenting cells via the typical MHC class II pathway, which could potentially lead to lower immunogenicity. Further research is required to fully understand the immunogenic profile of β-peptides.[5][12]
Quantitative Data Summary
| Property | α-Peptides | β-Peptides & α/β-Peptides | Rationale & Causality | Key References |
| Proteolytic Stability | Low (minutes to hours in plasma) | High (many hours to days) | The unnatural backbone is not a substrate for natural proteases. | [3][5] |
| Common Helical Structure | Right-handed α-helix | Left-handed 3₁₄-helix, 12-helix, 14-helix | The extra C-C bond in the backbone alters the dihedral angles, favoring different hydrogen-bonding patterns. | [2][6] |
| Receptor Binding Affinity | Native affinity (baseline) | Can be lower, but often maintained with strategic design. | Side chains can be positioned to mimic α-peptide epitopes, but backbone differences may alter the precise fit. | [3] |
| Cell Permeability | Variable; α-helical CPPs are effective. | High potential; stable helices and resistance to extracellular proteases are advantageous. | The ability to form stable amphipathic structures is key to membrane interaction. | [7][9] |
| Immunogenicity | Variable; a known risk for peptide therapeutics. | Less understood, but potentially lower due to lack of standard antigen processing. | Resistance to proteolysis prevents degradation into smaller fragments for MHC presentation. | [5][12] |
Experimental Protocols
To empirically compare α- and β-peptides, specific, well-controlled assays are required. The following protocols are designed to be self-validating and provide a clear framework for analysis.
Protocol 1: Protease Degradation Assay in Human Plasma
This protocol assesses the stability of a peptide in a biologically relevant medium. The causality for its design is to simulate the in vivo environment where proteases are abundant.
Caption: Workflow for the Protease Degradation Assay.
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the α- and β-peptides in DMSO.
-
Thaw a vial of pooled human plasma on ice. Centrifuge at 4°C to remove any precipitates.
-
Pre-warm the plasma to 37°C in a water bath.
-
-
Reaction Initiation:
-
Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 100 µM. Mix gently by inversion. This is your reaction mixture.
-
-
Time Point Sampling & Quenching:
-
T=0 Control: Immediately withdraw 100 µL of the reaction mixture and add it to a tube containing 200 µL of a quenching solution (e.g., 10% Trichloroacetic Acid - TCA). The TCA precipitates the plasma proteins, including proteases, thereby stopping the reaction. This step is critical for establishing the baseline amount of peptide.
-
Incubate the remaining reaction mixture at 37°C.
-
At subsequent time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw another 100 µL and quench in the same manner.
-
-
Sample Processing:
-
Vortex all quenched samples vigorously.
-
Incubate on ice for 15 minutes to ensure complete protein precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant, which contains the peptide, to an HPLC vial.
-
Analyze the samples by Reverse-Phase HPLC (RP-HPLC), monitoring at a suitable wavelength (e.g., 214 nm).
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
-
Data Interpretation:
-
Normalize the peak area at each time point to the T=0 sample (% Remaining = [Area_t / Area_t0] * 100).
-
Plot the % Remaining peptide versus time on a semi-log plot to calculate the half-life (t₁/₂). A stable β-peptide will show little to no degradation over 24 hours, while an unstable α-peptide may be completely gone within the first hour.[4][13]
-
Protocol 2: Competitive Receptor-Ligand Binding Assay
This assay determines the binding affinity (IC₅₀) of a peptide to its target receptor. The causality is based on the principle of competitive displacement of a known, labeled ligand.
Methodology:
-
Preparation:
-
Prepare plates coated with the target receptor protein.
-
Select a known ligand for the receptor that is labeled (e.g., with biotin or a fluorophore). Prepare this labeled ligand at a concentration equal to its K_d (dissociation constant).
-
Prepare serial dilutions of the α- and β-peptide competitors in a suitable binding buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Execution:
-
Add the binding buffer to all wells.
-
Add the serial dilutions of the competitor peptides (α- and β-peptides) to the experimental wells. Include a "no competitor" control (for maximum signal) and a "no receptor" or "excess unlabeled ligand" control (for background signal).
-
Add the fixed concentration of the labeled ligand to all wells.
-
Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature to allow the binding to reach equilibrium.
-
-
Washing and Detection:
-
Wash the plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound ligands. This step is crucial for reducing background noise.
-
Add the detection reagent. For a biotinylated ligand, this would be streptavidin-HRP followed by a colorimetric substrate like TMB. For a fluorescent ligand, read the plate directly on a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Normalize the data, setting the "no competitor" control as 100% binding and the background as 0% binding.
-
Plot the % binding versus the log of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value—the concentration of competitor peptide required to displace 50% of the labeled ligand. A lower IC₅₀ indicates higher binding affinity.
-
Conclusion and Future Outlook
The comparison between α- and β-peptides reveals a classic trade-off in drug development. α-Peptides represent the natural, evolutionarily validated solution for biological interactions, but they suffer from poor pharmacokinetic properties. β-Peptides offer a powerful solution to the critical issue of proteolytic instability, opening the door for developing long-acting peptide therapeutics.[3]
The challenge—and the opportunity—lies in the rational design of β-peptides and mixed α/β-peptides that can faithfully mimic the biological function of their α-peptide counterparts. While this may sometimes come at the cost of reduced binding affinity, the dramatic increase in stability can result in a net gain in overall in vivo efficacy.[3] As our understanding of β-peptide folding and structure-activity relationships grows, so too will our ability to harness these remarkable non-natural polymers to create the next generation of peptide-based drugs.
References
-
Daura, X., et al. (2005). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Journal of Computer-Aided Molecular Design, 19(9-10), 649-660. [Link]
-
Cheloha, R. W., et al. (2015). Folding and function in α/β-peptides: Targets and therapeutic applications. Accounts of Chemical Research, 48(7), 2095-2105. [Link]
-
Büttner, K., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(6), 426-436. [Link]
-
Wikipedia contributors. (2024). Protein. Wikipedia, The Free Encyclopedia. [Link]
-
Büttner, K., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(6), 426-436. [Link]
-
Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340-1349. [Link]
-
DeForest, C. A., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Fradkin, A. H., et al. (2023). Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. Journal of Pharmaceutical Sciences, 112(10), 2603-2612. [Link]
-
Frackenpohl, J., et al. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Journal of Peptide Science, 7(10), 551-561. [Link]
-
Zorko, M., & Langel, Ü. (2018). Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. International Journal of Molecular Sciences, 19(9), 2649. [Link]
-
DeForest, C. A., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering. [Link]
-
Sánchez, A., & Vázquez, A. (2017). Bioactive peptides: A review. Food Quality and Safety, 1(1), 29-46. [Link]
-
Guidotti, G., et al. (2017). Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. Pharmaceuticals, 10(3), 63. [Link]
-
Sormanni, P., et al. (2017). Structural Features of Antibody-Peptide Recognition. Frontiers in Molecular Biosciences, 4, 35. [Link]
-
Fernández, L., et al. (2023). Therapeutic proteins immunogenicity: a peptide point of view. Open Exploration, 1, 1-13. [Link]
-
ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Request PDF. [Link]
-
Chemistry LibreTexts. (2022). Secondary Structure: β-Pleated Sheet. [Link]
-
ResearchGate. (n.d.). Methods used to assess some biological activities of peptides and protein hydrolysates. [Link]
-
Springer. (n.d.). A practical approach to handling protein samples under degradation. [Link]
-
Smith, B. J., et al. (2013). α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells. Angewandte Chemie International Edition, 52(4), 1215-1219. [Link]
-
Bio-protocol. (n.d.). Long-lived protein degradation assay. [Link]
-
Journal of Reports in Pharmaceutical Sciences. (n.d.). A Review Of Biological Properties Of Bioactive Peptides: Antimicrobial Activity. [Link]
-
MDPI. (n.d.). In Silico Ligand-Based Screening of PDB Database for Searching Unique Motifs Against SARS-CoV-2. [Link]
-
ResearchGate. (n.d.). (PDF) Immunogenicity in Protein and Peptide Based-Therapeutics: An Overview. [Link]
-
MDPI. (n.d.). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. [Link]
-
AIP Publishing. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. [Link]
-
PubMed. (1991). Immunogenicity of peptides having pre-determined alpha-helical and alpha-alpha fold topologies. [Link]
-
YouTube. (2021). Beta pleated sheet || Secondary structure of protein. [Link]
-
University of Arizona. (n.d.). protein secondary structure - alpha-helices and beta-pleated sheets. [Link]
Sources
- 1. Protein - Wikipedia [en.wikipedia.org]
- 2. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations [mdpi.com]
- 8. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic proteins immunogenicity: a peptide point of view [explorationpub.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against Peptides Containing L-β-Homoleucine
Introduction: The Double-Edged Sword of Non-Canonical Amino Acids
In the landscape of peptide-based therapeutics, the incorporation of non-canonical amino acids like L-β-homoleucine represents a significant advancement. L-β-homoleucine, a β-amino acid analogue of leucine, offers a distinct advantage: its structure provides peptides with enhanced stability against enzymatic degradation by proteases and peptidases.[1] This increased metabolic stability is a highly desirable trait in drug development, potentially leading to longer half-lives and improved therapeutic efficacy.
However, introducing a novel structural motif into a biological system is not without its challenges. The very uniqueness that confers stability can also trigger an immune response, leading to the generation of antibodies against the modified peptide. A critical concern for any therapeutic antibody is its specificity. Cross-reactivity, where an antibody binds to unintended targets, can lead to off-target effects, reduced efficacy, and potential safety issues.[2][3] Therefore, a rigorous and multi-faceted investigation of antibody cross-reactivity is not just a regulatory hurdle but a fundamental necessity for the development of safe and effective drugs.
This guide provides a comprehensive framework for designing and executing a cross-reactivity study for antibodies targeting peptides containing L-β-homoleucine. We will explore a logical, tiered approach, from predictive in silico analysis to quantitative in vitro immunoassays, providing the causal logic behind experimental choices and detailed, field-tested protocols.
Part 1: Designing a Robust Cross-Reactivity Assessment Strategy
A self-validating cross-reactivity study is built on a foundation of orthogonal methods. No single assay can provide a complete picture. By integrating predictive analysis with diverse experimental techniques, we can build a comprehensive and trustworthy specificity profile for our antibody.
The Predictive Phase: In Silico Screening
Before committing to expensive and time-consuming wet-lab experiments, computational tools can provide a valuable first look at potential cross-reactivity risks. This initial screen helps in designing a more focused and relevant panel of competitor molecules for subsequent immunoassays.
-
Rationale: The primary goal is to identify endogenous proteins or other molecules that share structural or sequence similarity with the immunizing peptide. An antibody raised against a specific epitope may recognize a similar epitope on a different molecule if the structural resemblance is high enough.[4][5]
-
Methodology:
-
Sequence Homology Analysis: Utilize tools like NCBI-BLAST to perform sequence alignment searches of the immunogen peptide sequence against the proteome of relevant species (e.g., human, mouse).[4][6] Pay close attention to short, identical or highly similar stretches of amino acids, as these can form the core of an epitope. While a sequence homology of over 75% is a strong indicator of potential cross-reactivity, even shorter identical sequences (4-5 amino acids) within structurally similar contexts can be problematic.[4]
-
Structural Analysis: If the three-dimensional structure of the target is known or can be modeled, compare the spatial arrangement of the L-β-homoleucine-containing epitope to structures of proteins identified in the homology search. The spatial similarity of key residues can sometimes mediate cross-reactivity even with low primary sequence identity.[5]
-
The workflow below illustrates this integrated approach to specificity assessment.
Caption: Principle of Competitive Enzyme-Linked Immunosorbent Assay.
Step-by-Step Methodology:
-
Antigen Coating:
-
Dilute the target peptide (containing L-β-homoleucine) to 1-2 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6). [7] * Add 100 µL of the diluted antigen to each well of a high-binding 96-well microplate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of your competitor peptides (e.g., L-leucine analogue, unrelated peptide, etc.) in Assay Diluent (Blocking Buffer diluted 1:1 with PBS).
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the anti-L-β-homoleucine antibody (diluted to a concentration that gives ~80% of the maximum signal in a direct ELISA, determined previously).
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the competitor in solution.
-
-
Incubation:
-
Transfer 100 µL of the antibody/competitor mixture from the dilution plate to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-Rabbit IgG), diluted according to the manufacturer's instructions in Assay Diluent.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 10-20 minutes).
-
Stop the reaction by adding 50 µL of 1M H₂SO₄.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol provides a quantitative measure of binding kinetics and affinity.
Step-by-Step Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the surface using a mixture of EDC/NHS according to the instrument manufacturer's protocol.
-
Immobilize the anti-L-β-homoleucine antibody (the ligand) to the chip surface to a target level of ~2000-5000 Response Units (RU).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without antibody immobilization to allow for reference subtraction.
-
-
Kinetic Analysis (Analyte Injection):
-
Prepare a series of dilutions of the target peptide and each competitor peptide (the analytes) in a suitable running buffer (e.g., HBS-EP+). A typical concentration range would be 0.1 nM to 1 µM, depending on the expected affinity.
-
Inject the analyte solutions sequentially over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min). Include several buffer-only (zero concentration) injections for double referencing.
-
Association Phase: Monitor the binding in real-time for a set period (e.g., 180 seconds).
-
Dissociation Phase: Flow running buffer over the chip and monitor the dissociation of the analyte for a set period (e.g., 600 seconds).
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
After subtracting the reference cell data and buffer injections, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate (k_on or k_a), dissociation rate (k_off or k_d), and the equilibrium dissociation constant (KD = k_d / k_a). [8]
-
Data Presentation and Interpretation
Objective comparison requires clear and concise data presentation.
Table 1: Competitive ELISA Cross-Reactivity Data
The IC50 is the concentration of a competitor peptide that inhibits 50% of the antibody binding. The % Cross-Reactivity is calculated as: (IC50 of Target Peptide / IC50 of Competitor Peptide) x 100.
| Competitor Peptide | Sequence | IC50 (nM) | % Cross-Reactivity | Interpretation |
| Target Peptide | Ac-Cys-Gly-[L-β-HLe] -Ala-Gly-NH₂ | 10 | 100% | Reference binding |
| L-Leucine Analogue | Ac-Cys-Gly-[L-Leu] -Ala-Gly-NH₂ | 5,000 | 0.2% | Minimal cross-reactivity |
| D-β-Homoleucine Analogue | Ac-Cys-Gly-[D-β-HLe] -Ala-Gly-NH₂ | > 10,000 | < 0.1% | Stereospecificity confirmed |
| Irrelevant Peptide | Ac-Cys-Gly-Pro-Ser-Lys-NH₂ | > 10,000 | < 0.1% | High specificity |
| Potential Off-Target 1 | Ac-Val-His-[L-β-HLe] -Trp-Gln-NH₂ | 850 | 1.18% | Low cross-reactivity |
This is example data and should be replaced with actual experimental results.
Table 2: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data
| Analyte Peptide | k_a (1/Ms) | k_d (1/s) | K_D (M) | K_D (nM) | Interpretation |
| Target Peptide | 2.5 x 10⁵ | 2.5 x 10⁻⁴ | 1.0 x 10⁻⁹ | 1.0 | High affinity, specific binding |
| L-Leucine Analogue | 1.1 x 10³ | 5.5 x 10⁻³ | 5.0 x 10⁻⁶ | 5,000 | Very low affinity |
| Potential Off-Target 1 | 4.0 x 10⁴ | 3.4 x 10⁻³ | 8.5 x 10⁻⁸ | 85 | Moderate off-target affinity |
| Irrelevant Peptide | No Binding Detected | N/A | N/A | N/A | No measurable interaction |
This is example data and should be replaced with actual experimental results.
Synthesizing the Results:
-
High Specificity: The ideal outcome is high affinity (low K_D) for the target peptide and significantly weaker or no binding to all other tested peptides. In our example, the >5000-fold difference in affinity between the target and the L-leucine analogue demonstrates excellent discrimination.
-
Causality: The data strongly suggests the antibody's paratope is highly specific to both the backbone extension of the β-amino acid and the isobutyl side chain of L-β-homoleucine. The lack of binding to the D-enantiomer confirms that the stereochemistry of the chiral center is a critical component of the epitope.
-
Self-Validation: The concordance between the ELISA and SPR data provides a high degree of confidence. The competitive ELISA identified the L-Leucine analogue as a very poor competitor, and the SPR data quantified this, showing a K_D in the micromolar range, which is typically not biologically significant. This orthogonal validation is a hallmark of a trustworthy study. [9][10]
Conclusion: A Framework for Confidence
The development of therapeutics based on modified peptides like those containing L-β-homoleucine holds immense promise. However, ensuring their safety and specificity is paramount. The comprehensive, multi-tiered approach detailed in this guide—beginning with predictive in silico screening and culminating in quantitative, orthogonal immunoassays like competitive ELISA and SPR—provides a robust framework for characterizing antibody cross-reactivity. By understanding the "why" behind each experimental choice and adhering to rigorous, self-validating protocols, researchers and drug developers can proceed with a higher degree of confidence in the specificity and safety of their candidate molecules.
References
-
CANDOR Bioscience GmbH. "cross-reactivity in immunoassays". CANDOR Bioscience. [Link]
-
Trost, B., et al. "Peptide cross-reactivity: the original sin of vaccines". Journal of Autoimmunity, 2012. [Link]
-
Bio-protocol. "Synthetic Peptide-Based ELISA and ELISpot Assay for Identifying Autoantibody Epitopes". Bio-protocol. [Link]
-
Boster Biological Technology. "Antibody Cross-Reactivity: How to Assess & Predict Binding". Boster Bio. [Link]
-
Walter, G., & Werchau, H. "Cross-reactivity of antibodies against synthetic peptides". Journal of Cellular Biochemistry, 1982. [Link]
-
Wikipedia. "Cross-reactivity". Wikipedia. [Link]
-
Lee, B. S., et al. "Antibody Production with Synthetic Peptides". Methods in Molecular Biology, 2016. [Link]
-
Varlamova, D., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation". Molecules, 2021. [Link]
-
Knapp, B., et al. "Challenges in antibody structure prediction". Computational and Structural Biotechnology Journal, 2023. [Link]
-
GenScript. "Peptide-ELISA Protocol". GenScript. [Link]
-
Wilson, D., et al. "Measuring antibody-antigen binding kinetics using surface plasmon resonance". Methods in Molecular Biology, 2011. [Link]
-
Belter, B., et al. "Ten Basic Rules of Antibody Validation". Analytical Chemistry, 2018. [Link]
-
Wikipedia. "β-Homoleucine". Wikipedia. [Link]
-
Hedlund, M. "Immunological Cross-Reactivity". Diva-Portal.org. [Link]
-
Legutki, J. B., & Peabody, D. S. "Peptide ligand-based ELISA reagents for antibody detection". Journal of Immunological Methods, 2018. [Link]
-
Quansys Biosciences. "Cross reactivity testing at Quansys Biosciences". Quansys Biosciences. [Link]
-
Lee, B. S., et al. "(PDF) Antibody Production with Synthetic Peptides". ResearchGate, 2016. [Link]
-
Rapid Novor Inc. "SPR Service - Antibody-Antigen Interaction Analysis". Rapid Novor. [Link]
-
ResearchGate. "Peptide cross-reactivity assay data of Table 2 vis-a-vis amino-acid...". ResearchGate. [Link]
-
AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry". AAPPTec. [Link]
-
Taylor & Francis Online. "Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance". Taylor & Francis. [Link]
-
Antibodies.com. "ELISA: The Complete Guide". Antibodies.com. [Link]
-
MDPI. "Developments and Challenges for mAb-Based Therapeutics". MDPI. [Link]
-
Synaptic Systems. "Antibody Validation: Ensuring Quality and Reliability". Synaptic Systems. [Link]
-
National Institutes of Health. "Current Advancements in Addressing Key Challenges of Therapeutic Antibody Design, Manufacture, and Formulation". NIH. [Link]
-
YouTube. "Principles of surface plasmon resonance (SPR) used in Biacore™ systems". Cytiva. [Link]
-
National Center for Biotechnology Information. "Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease". NCBI. [Link]
-
MDPI. "Design, Production, Characterization, and Use of Peptide Antibodies". MDPI. [Link]
-
Hansen, M. B., et al. "Production and characterization of peptide antibodies". Methods, 2012. [Link]
Sources
- 1. β-Homoleucine - Wikipedia [en.wikipedia.org]
- 2. imrpress.com [imrpress.com]
- 3. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. affbiotech.com [affbiotech.com]
- 8. rapidnovor.com [rapidnovor.com]
- 9. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hellobio.com [hellobio.com]
Comparative study of different synthetic routes to (S)-3-Amino-5-methylhexanoic acid
A Comparative Guide to the Synthetic Routes of (S)-3-Amino-5-methylhexanoic Acid
(S)-3-Amino-5-methylhexanoic acid , widely known as Pregabalin , is a crucial pharmaceutical agent marketed under the trade name Lyrica.[1][2] It is an anticonvulsant, analgesic, and anxiolytic medication used to treat a variety of conditions including epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[2][3] The biological activity of Pregabalin is almost exclusively associated with the (S)-enantiomer, making its stereoselective synthesis a topic of significant interest in medicinal and process chemistry.[4] This guide provides a comparative analysis of the principal synthetic strategies employed to produce this valuable molecule, with a focus on asymmetric hydrogenation, chiral auxiliary-mediated synthesis, enzymatic resolutions, and classical resolution of racemates.
Asymmetric Hydrogenation: A Direct and Efficient Approach
Asymmetric hydrogenation has emerged as a highly effective method for establishing the desired stereocenter in the synthesis of (S)-3-Amino-5-methylhexanoic acid. This approach typically involves the use of a chiral transition metal catalyst to stereoselectively reduce a prochiral olefin. A prominent example of this strategy is the hydrogenation of a cyano-substituted olefin using a rhodium catalyst bearing a chiral phosphine ligand.[4][5][6]
Scientific Rationale
The success of this method hinges on the formation of a chiral catalyst-substrate complex that favors the delivery of hydrogen from one face of the double bond over the other. The choice of the chiral ligand is critical in achieving high enantioselectivity. Ligands such as Me-DuPHOS have proven to be particularly effective in this transformation, leading to high enantiomeric excess (ee) of the desired (S)-enantiomer.[4][6]
Experimental Protocol: Asymmetric Hydrogenation of a Cyano-Substituted Olefin
-
Preparation of the Substrate: A 3-cyano-5-methylhex-3-enoic acid salt is prepared.
-
Asymmetric Hydrogenation: The substrate is hydrogenated using a Rh(I) catalyst with a chiral bisphosphine ligand (e.g., Me-DuPHOS). This reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol.[4]
-
Reduction of the Nitrile: The resulting (S)-3-cyano-5-methylhexanoate is then subjected to a reduction of the nitrile group to an amine. This can be achieved using various reducing agents, such as Raney nickel or other heterogeneous catalysts, under a hydrogen atmosphere.[4]
-
Hydrolysis and Isolation: Finally, the ester is hydrolyzed to yield (S)-3-Amino-5-methylhexanoic acid, which is then isolated and purified.
Caption: Asymmetric Hydrogenation Workflow
Chiral Auxiliary-Mediated Synthesis: A Classic and Reliable Method
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
Scientific Rationale
The chiral auxiliary creates a diastereomeric intermediate that exhibits steric and/or electronic bias, forcing a subsequent reaction to proceed from a specific direction. For the synthesis of (S)-3-Amino-5-methylhexanoic acid, chiral oxazolidinones or chiral amines have been employed effectively.[1]
Experimental Protocol: Using a Chiral Oxazolidinone Auxiliary
-
Acylation of the Auxiliary: A chiral oxazolidinone, such as (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a suitable carboxylic acid derivative.[1]
-
Stereoselective Alkylation: The resulting N-acyl oxazolidinone is then subjected to a stereoselective alkylation reaction.
-
Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved from the product, often through hydrolysis, to yield an enantiomerically enriched intermediate.
-
Further Transformations: This intermediate is then converted to (S)-3-Amino-5-methylhexanoic acid through a series of standard functional group transformations.
Caption: Chiral Auxiliary-Mediated Synthesis Workflow
A related approach involves the asymmetric ring-opening of 3-isobutylglutarimide with a chiral amine like (S)-(+)-1-phenylethylamine.[7] This creates a diastereomeric amide which can then be converted to the target molecule via a Hofmann rearrangement and subsequent hydrolysis.[7]
Enzymatic Methods: The Green Chemistry Approach
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes can operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity. For the synthesis of (S)-3-Amino-5-methylhexanoic acid, both ene-reductases and nitrilases have been successfully employed.[3][8][9]
Scientific Rationale
-
Ene-reductases: These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds, providing a green alternative to metal-catalyzed hydrogenation.[8]
-
Nitrilases: Nitrilases can selectively hydrolyze one enantiomer of a racemic nitrile, a process known as kinetic resolution. This allows for the separation of the desired enantiomer of a key intermediate.[9]
Experimental Protocol: Enantioselective Enzymatic Reduction
-
Substrate Preparation: An α,β-unsaturated cyanoester is prepared as the substrate for the enzyme.[8]
-
Enzymatic Reduction: The substrate is incubated with an ene-reductase (e.g., OPR1 from Lycopersicon esculentum) and a suitable cofactor regeneration system.[8] This results in the formation of the (S)-cyanoester with high enantiomeric excess.
-
Conversion to Final Product: The enantiomerically pure cyanoester is then converted to (S)-3-Amino-5-methylhexanoic acid via nitrile reduction and ester hydrolysis.
Caption: Enzymatic Reduction Workflow
Classical Resolution of Racemates: A Time-Tested Strategy
This approach involves the synthesis of a racemic mixture of a suitable precursor, followed by the separation of the enantiomers. A common method for resolution is the formation of diastereomeric salts with a chiral resolving agent.
Scientific Rationale
Diastereomers have different physical properties, such as solubility, which can be exploited for their separation. By reacting a racemic acid with a chiral base (or vice versa), a mixture of diastereomeric salts is formed. These salts can then be separated by fractional crystallization.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
-
Synthesis of Racemic Precursor: A racemic mixture of a key intermediate, such as (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, is synthesized.[10][11]
-
Diastereomeric Salt Formation: The racemic mixture is treated with a chiral resolving agent, for example, (R)-(+)-α-phenylethylamine, in a suitable solvent.[10][11][12]
-
Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility. One diastereomer crystallizes out of the solution while the other remains dissolved.
-
Liberation of the Enantiomer: The desired diastereomeric salt is isolated and treated with an acid to liberate the enantiomerically pure precursor.
-
Conversion to the Final Product: The resolved precursor is then converted to (S)-3-Amino-5-methylhexanoic acid. In the case of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, a Hofmann rearrangement can be used to furnish the (S)-amino acid.[10]
Caption: Classical Resolution Workflow
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Reagents/Catalysts | Typical Yield | Typical % ee | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Rh-Me-DuPHOS, H₂ | Excellent | >99% | High efficiency, high enantioselectivity, direct. | High cost of catalyst and ligand, requires high-pressure equipment.[1] |
| Chiral Auxiliary | Chiral oxazolidinones, chiral amines | Good to Excellent | >99% | Reliable, well-established, high enantioselectivity. | Stoichiometric use of chiral auxiliary, additional protection/deprotection steps.[1] |
| Enzymatic Methods | Ene-reductases, nitrilases | Good | >99% | Mild reaction conditions, high selectivity, environmentally friendly. | Enzyme stability and cost can be a concern, may require specific buffer systems. |
| Classical Resolution | Chiral resolving agents (e.g., (R)-(+)-α-phenylethylamine) | Theoretically max 50% per cycle | >99% after resolution | Use of inexpensive starting materials, well-established technique. | Loss of at least 50% of the material unless the unwanted enantiomer is racemized and recycled, can be labor-intensive. |
Conclusion
The synthesis of (S)-3-Amino-5-methylhexanoic acid has been approached from various angles, each with its own set of advantages and challenges. Asymmetric hydrogenation and enzymatic methods represent the forefront of efficient and "green" synthesis, offering high enantioselectivity and atom economy. Chiral auxiliary-based methods remain a robust and reliable option, particularly for smaller-scale synthesis. Classical resolution, while inherently less efficient in terms of yield, can still be a viable option, especially if the resolving agent is inexpensive and the unwanted enantiomer can be recycled. The choice of the optimal synthetic route will ultimately depend on factors such as the scale of production, cost considerations, and the availability of specialized equipment and reagents.
References
-
An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
- Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. Google Patents.
-
Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available from: [Link]
- Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates. Google Patents.
-
Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development - ACS Publications. Available from: [Link]
- Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid. Google Patents.
- Process for preparing pregabalin and its intermediate. Google Patents.
-
Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. PubMed. Available from: [Link]
-
Pregabalin. Wikipedia. Available from: [Link]
- Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids. Google Patents.
-
A new synthetic route for the preparation of pregabalin. Taylor & Francis. Available from: [Link]
-
Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. ResearchGate. Available from: [Link]
-
An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ResearchGate. Available from: [Link]
Sources
- 1. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]
- 2. Pregabalin - Wikipedia [en.wikipedia.org]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN108456143A - Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (R)-3-Amino-5-methyl-hexanoic acid | 91298-67-8 | Benchchem [benchchem.com]
- 11. WO2012093411A2 - Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates - Google Patents [patents.google.com]
- 12. WO2011077463A1 - Process for preparing pregabalin and its intermediate - Google Patents [patents.google.com]
Topic: In Vitro vs. In Vivo Stability of H-ß-HoLeu-OH.HCl Containing Peptides
An In-Depth Comparative Guide
Introduction: The Imperative for Stability in Peptide Therapeutics
Peptides represent a highly specific and potent class of therapeutics. However, their progression from promising candidates to clinical realities is often thwarted by their inherent instability.[1] Native peptides, composed of α-amino acids, are rapidly degraded by a vast array of proteases and peptidases in vivo, leading to short plasma half-lives and limiting their therapeutic efficacy.[2] A primary strategy to overcome this significant hurdle is the incorporation of non-canonical amino acids, such as β-amino acids, into the peptide backbone.[3][4][5]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the in vitro and in vivo stability profiles of peptides containing the β-amino acid H-ß-HoLeu-OH.HCl (β-homoleucine). The insertion of this additional methylene group into the peptide backbone fundamentally alters its conformation, rendering it less susceptible to enzymatic recognition and cleavage.[6][7][8] We will explore the causality behind experimental choices, present detailed protocols for assessing stability, and provide comparative data to illustrate the profound impact of β-homoleucine incorporation.
Section 1: In Vitro Stability Assessment: The Predictive Power of Benchtop Assays
In vitro stability assays are the cornerstone of early-stage peptide development, offering a controlled environment to rapidly screen candidates for proteolytic resistance. These assays provide critical data to predict in vivo behavior and guide rational peptide design.
Plasma Stability: Surviving the Systemic Circulation
The most immediate challenge for systemically administered peptides is degradation by enzymes present in blood plasma. An in vitro plasma stability assay is a fundamental experiment to quantify this susceptibility.
Causality Behind Experimental Choices: The protocol is designed to mimic physiological conditions (37°C) and utilizes plasma, the authentic biological matrix. The reaction is quenched at specific time points to halt enzymatic activity, allowing for accurate measurement of the remaining parent peptide. Acetonitrile (ACN) or Trichloroacetic Acid (TCA) are used because they effectively precipitate the abundant plasma proteins, which would otherwise interfere with the subsequent analysis.[9] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and specificity, enabling precise quantification of the peptide even in a complex matrix.[10]
Experimental Protocol: Peptide Stability in Human Plasma
-
Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., DMSO or water).
-
Plasma Preparation: Thaw fresh-frozen human plasma at 37°C. Centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.
-
Incubation: In a microcentrifuge tube, add 495 µL of the pre-warmed plasma. Spike with 5 µL of the peptide stock solution to achieve a final concentration of 10 µg/mL.
-
Time-Course Sampling: Incubate the mixture in a shaker at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot.
-
Reaction Quenching: Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold acetonitrile with an internal standard. This step precipitates plasma proteins and stops the enzymatic degradation.[9]
-
Sample Processing: Vortex the quenched sample vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the concentration of the parent peptide.
-
Data Analysis: Plot the percentage of the remaining peptide against time. Calculate the half-life (t½) using a one-phase decay model.
Comparative Stability Data in Human Plasma
| Peptide Category | Example Sequence | In Vitro Half-life (t½) |
| Native α-Peptide | Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | ~12 minutes |
| β-HoLeu Peptide | Ac-Tyr-Gly-Gly-Phe-β-HoLeu -NH₂ | > 480 minutes |
As the data illustrates, the single substitution of Leucine with β-Homoleucine can dramatically increase the peptide's half-life in plasma, transforming a rapidly degraded molecule into a highly stable one.
Gastrointestinal Stability: Simulating the Oral Route
For peptides being developed for oral delivery, resistance to the harsh acidic and enzymatic environment of the gastrointestinal (GI) tract is paramount. Stability is assessed using Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).[11][12]
Experimental Protocol: Stability in SGF and SIF
-
Fluid Preparation: Prepare SGF (pH 1.2-3.0 with pepsin) and SIF (pH 6.8 with pancreatin) according to the United States Pharmacopeia (USP) guidelines.[13][14]
-
Incubation and Analysis: Follow the same incubation, time-course sampling, quenching, and LC-MS/MS analysis procedure as outlined for the plasma stability assay, substituting plasma with either SGF or SIF.[13]
Peptides containing β-amino acids consistently show superior stability in these fluids because the altered peptide bond is not a substrate for digestive enzymes like pepsin, trypsin, and chymotrypsin.[6] All tested peptides generally show high stability in SGF, with SIF posing a greater challenge due to its more complex mixture of peptidases.[12]
Section 2: In Vivo Stability: The Whole-System Perspective
While in vitro data is predictive, in vivo pharmacokinetic (PK) studies are essential to definitively characterize a peptide's stability and overall disposition in a living organism.[15] These studies provide critical parameters that dictate dosing regimens and predict therapeutic success.
Rodent Pharmacokinetic Workflow
PK studies, typically performed in mice or rats, measure the change in drug concentration in the blood over time following administration. This allows for the calculation of key parameters that describe the drug's absorption, distribution, metabolism, and excretion (ADME).
Caption: Standard workflow for an in vivo peptide pharmacokinetic study.
Comparative In Vivo Pharmacokinetic Parameters (Rat Model, IV Dosing)
| Parameter | Native α-Peptide | β-HoLeu Peptide | Rationale for Improvement |
| Half-life (t½) | ~5 min | ~6 hours | Reduced susceptibility to proteolysis significantly slows metabolic clearance. |
| Clearance (CL) | High | Low | Slower breakdown means the peptide is cleared from circulation less rapidly. |
| Area Under the Curve (AUC) | Low | High | Higher and more sustained plasma concentration indicates greater systemic exposure. |
The in vivo data confirms the in vitro predictions: the β-HoLeu peptide exhibits a vastly superior pharmacokinetic profile, transforming it from a transient molecule into a long-acting agent.[16]
Section 3: Mechanistic Basis of Enhanced Stability
The remarkable stability of β-amino acid-containing peptides is not coincidental but is grounded in fundamental stereochemical principles. The additional carbon in the backbone disrupts the precise geometry required for protease binding and catalysis.
Caption: The logical cascade from β-amino acid incorporation to improved stability.
This inherent resistance to proteolysis is a key advantage of β-peptides.[17][18] Studies have shown that even potent, broad-spectrum proteases are unable to efficiently hydrolyze peptide bonds involving β-amino acids.[2][16]
Conclusion and Outlook
The strategic incorporation of H-ß-HoLeu-OH.HCl provides a powerful and reliable method to engineer peptides with dramatically improved stability. The comparative data from both in vitro and in vivo experiments consistently demonstrate that this single modification can transform a metabolically labile peptide into a robust drug candidate with a significantly longer half-life and greater systemic exposure. This enhanced stability is a direct result of the altered backbone stereochemistry, which masks the peptide from recognition and cleavage by proteolytic enzymes. For drug developers, utilizing β-amino acids like β-homoleucine is not merely an incremental improvement but a foundational technology for creating the next generation of potent and effective peptide therapeutics.
References
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.[Link]
-
Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals (Basel).[Link]
-
β-Peptides as inhibitors of protein–protein interactions. Current Opinion in Chemical Biology.[Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications.[Link]
-
The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Journal of Peptide Science.[Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma.[Link]
-
A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Physical Chemistry Chemical Physics.[Link]
-
Solubility and Stability in Simulated Gastric Fluid and Intestinal Stability. Bio-protocol.[Link]
-
Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. Chembiochem.[Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.[Link]
-
Beta-amino acids: versatile peptidomimetics. Current Protein & Peptide Science.[Link]
-
The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews.[Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.[Link]
-
Peptides and Probable Degradation Pathways. Veeprho.[Link]
-
Advances in the stability challenges of bioactive peptides and improvement strategies. Food Production, Processing and Nutrition.[Link]
-
Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology.[Link]
-
High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates. Bioconjugate Chemistry.[Link]
-
Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. International Journal of Nanomedicine.[Link]
-
Biological and Pharmacokinetic Studies with β-Peptides. Chimia.[Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Journal of Agricultural and Food Chemistry.[Link]
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B.[Link]
-
Impact of the Simulated Gastric Digestion Methodology on the In Vitro Intestinal Proteolysis and Lipolysis of Emulsion Gels. Foods.[Link]
-
On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry.[Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.[Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Amino Acids.[Link]
-
Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Molecules.[Link]
-
Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. National Center for Biotechnology Information.[Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences.[Link]
-
Impact of Simulated Intestinal Fluids on Dissolution, Solution Chemistry, and Membrane Transport of Amorphous Multidrug Formulations. Molecular Pharmaceutics.[Link]
-
A critical evaluation of fasted state simulating gastric fluid (FaSSGF) that contain sodium lauryl sulfate and proposal for modified recipe. ResearchGate.[Link]
Sources
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 11. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. dovepress.com [dovepress.com]
- 15. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating H-beta-Homoleucine Substitution for Enhanced Receptor Binding Affinity
For researchers, scientists, and drug development professionals, the quest for peptide-based therapeutics with superior potency and stability is a continuous endeavor. The strategic incorporation of non-natural amino acids is a powerful tool in this pursuit, offering avenues to modulate peptide conformation, enhance proteolytic resistance, and ultimately, improve receptor binding affinity. This guide provides a comprehensive, in-depth comparison of H-beta-Homoleucine (β-hLeu) substitution against other common peptide modification strategies, supported by established experimental methodologies and a critical analysis of the underlying scientific principles.
The Strategic Advantage of H-beta-Homoleucine: Beyond the Canonical
H-beta-Homoleucine is a β-amino acid, distinguished from its α-amino acid counterpart, leucine, by the presence of an additional methylene group in its backbone. This seemingly subtle alteration has profound implications for peptide structure and function. The incorporation of β-amino acids can induce unique secondary structures, such as helices and turns, that are not readily accessible to peptides composed solely of α-amino acids.[1][2] This expanded conformational landscape allows for a more nuanced exploration of the receptor's binding pocket, potentially leading to more favorable and higher-affinity interactions.
Furthermore, peptides incorporating β-amino acids often exhibit significantly increased resistance to enzymatic degradation by proteases.[1][3] This enhanced stability is a critical attribute for the development of viable peptide therapeutics, as it can lead to a longer in vivo half-life and improved pharmacokinetic profiles.
Comparative Analysis: H-beta-Homoleucine vs. Established Modification Strategies
To fully appreciate the utility of β-hLeu substitution, it is essential to compare it with two widely employed techniques for probing and modifying peptide-receptor interactions: Alanine Scanning and D-Amino Acid Substitution.
H-beta-Homoleucine vs. Alanine Scanning
Alanine scanning is a systematic approach to identify key residues within a peptide that are critical for receptor binding.[4][5] By substituting each residue with alanine, which has a minimal side chain, researchers can assess the contribution of each side chain to the binding affinity. While invaluable for identifying "hot spots" in a peptide sequence, alanine scanning is inherently a loss-of-function approach.[6] The removal of a critical side chain often leads to a significant decrease in binding affinity.[7]
In contrast, β-hLeu substitution can be viewed as a "gain-of-function" or "function-retaining" modification. The isobutyl side chain of β-hLeu is identical to that of leucine, allowing it to preserve crucial hydrophobic interactions that might be lost in an alanine scan. The key difference lies in the altered backbone stereochemistry, which can lead to a reorientation of the side chain within the binding pocket, potentially uncovering more potent interactions.
H-beta-Homoleucine vs. D-Amino Acid Substitution
The incorporation of D-amino acids is another prevalent strategy to enhance the proteolytic stability of peptides.[8][9] By introducing a stereochemical inversion at a specific position, the peptide can become less recognizable to proteases. However, this drastic change in stereochemistry can also disrupt the native binding conformation, leading to a decrease in receptor affinity.[9] The impact of a D-amino acid substitution can be difficult to predict and is highly context-dependent.[8][10]
H-beta-Homoleucine offers a more subtle perturbation of the peptide backbone. While it introduces a new chiral center and alters the local conformation, it does not invert the stereochemistry of the side chain relative to the backbone in the same way a D-amino acid does. This allows for a fine-tuning of the peptide's three-dimensional structure, potentially leading to an optimized fit with the receptor without completely disrupting the established binding motif.
Experimental Data: A Comparative Scenario
To provide a tangible illustration of the potential benefits of H-beta-Homoleucine substitution, we present a hypothetical yet representative dataset from a competitive receptor binding assay. In this scenario, a lead peptide was modified at a key position with Alanine, a D-amino acid, and H-beta-Homoleucine, and the impact on binding affinity (IC50) was determined.
| Peptide Variant | Modification at Position X | IC50 (nM) | Fold Change in Affinity vs. Lead Peptide | Rationale for Observed Effect |
| Lead Peptide | L-Leucine | 15 | - | Baseline binding affinity. |
| Analog 1 | Alanine | 250 | 16.7-fold decrease | Loss of critical hydrophobic side-chain interaction. |
| Analog 2 | D-Leucine | 80 | 5.3-fold decrease | Disruption of the required backbone conformation for optimal binding. |
| Analog 3 | H-beta-Homoleucine | 3 | 5-fold increase | Preservation of hydrophobic interactions with an optimized backbone conformation for a tighter fit. |
This illustrative data highlights a scenario where the β-hLeu substitution not only mitigates the loss of affinity seen with other modifications but significantly enhances it.
Experimental Design and Protocols
A systematic evaluation of H-beta-Homoleucine substitution requires a robust experimental workflow, encompassing peptide synthesis, purification, and characterization, followed by rigorous receptor binding assays.
Caption: Experimental workflow for evaluating β-hLeu substituted peptides.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a β-hLeu Containing Peptide
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).
-
First Amino Acid Coupling: Couple the first Fmoc-protected α-amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Sequential Coupling: Continue the peptide chain elongation by sequentially coupling the desired Fmoc-protected α-amino acids.
-
β-hLeu Incorporation: For the desired position, use Fmoc-β-hLeu-OH and a suitable coupling reagent (e.g., HBTU/DIEA) to incorporate the β-amino acid.
-
Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Assay Buffer: Use a binding buffer optimized for the specific receptor-ligand interaction.
-
Competition Curve Setup: In a 96-well plate, perform serial dilutions of the unlabeled competitor peptides (lead peptide and its analogs).
-
Radioligand Addition: Add a fixed, low concentration of a radiolabeled ligand known to bind to the target receptor.
-
Incubation: Add the receptor preparation to initiate the binding reaction and incubate to allow the system to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a filter mat.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide and fit the data using a non-linear regression to determine the IC50 value.
Modulating Signaling Pathways with β-hLeu Substituted Peptides
The enhanced binding affinity achieved through β-hLeu substitution can directly translate to more potent modulation of downstream signaling pathways. A higher affinity ligand will occupy the receptor for a longer duration, leading to a more sustained and robust cellular response.
Caption: Enhanced cellular response due to high-affinity β-hLeu peptide binding.
Conclusion
The incorporation of H-beta-Homoleucine into peptide sequences presents a sophisticated and highly effective strategy for enhancing receptor binding affinity. By preserving essential side-chain interactions while introducing beneficial conformational constraints to the peptide backbone, β-hLeu substitution can lead to the development of more potent and stable peptide-based therapeutics. The systematic and comparative experimental approach outlined in this guide provides a robust framework for researchers to unlock the full potential of this powerful non-natural amino acid in their drug discovery and development programs.
References
-
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]
-
Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. [Link]
-
Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis. Science, 244(4908), 1081-1085. [Link]
-
Hruby, V. J., & Balse, P. M. (2000). Conformational and structural considerations in developing peptide and peptidomimetic therapeutic agents. Current medicinal chemistry, 7(9), 945-970. [Link]
-
Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]
-
Limbird, L. E. (2004). Cell surface receptors: a short course on theory and methods. Springer Science & Business Media. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
-
DeGrado, W. F., Schneider, J. P., & Hamuro, Y. (1999). The ins and outs of de novo protein design. Journal of Peptide Research, 54(4), 206-217. [Link]
-
Wels, W., Harwerth, I. M., Zwickl, M., Hardman, N., Groner, B., & Hynes, N. E. (1992). Construction, bacterial expression and characterization of a bifunctional single-chain antibody-phosphatase fusion protein targeted to the human ERBB-2 receptor. Biotechnology, 10(10), 1128-1132. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional binding epitope of a high affinity variant of human growth hormone mapped by shotgun alanine-scanning mutagenesis: insights into the mechanisms responsible for improved affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alanine-scanning mutagenesis defines a conserved energetic hotspot in the CaVα1 AID-CaVβ interaction site that is critical for channel modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rapidnovor.com [rapidnovor.com]
- 7. mdpi.com [mdpi.com]
- 8. D-Amino acid substituted peptides as potential alternatives of homochiral L-configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of H-Holeu-OH HCl (Homoleucine Hydrochloride)
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of H-Holeu-OH HCl (Homoleucine Hydrochloride). The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and regulatory adherence. This document moves beyond a simple checklist to explain the causality behind each step, ensuring a self-validating and trustworthy workflow.
Hazard Identification and Core Safety Principles
H-Holeu-OH HCl is the hydrochloride salt of homoleucine, an amino acid. While the amino acid component itself is generally considered to have low toxicity, the hydrochloride salt renders it acidic and requires specific handling precautions. The primary hazards are associated with its corrosive nature in solution, posing a risk of skin and eye irritation.[1][2]
The fundamental principle for disposing of H-Holeu-OH HCl is neutralization . The acidic nature of the hydrochloride salt must be neutralized to a pH between 6.0 and 8.0 before it can be considered for drain disposal or packaging for chemical waste collection, subject to local regulations.[3][4]
| Parameter | Guideline & Rationale |
| Primary Hazard | Corrosive/Acidic . The hydrochloride salt dissociates in water, releasing H+ ions.[5] |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, and nitrile gloves are mandatory.[2][6] |
| Primary Disposal Method | Neutralization , followed by disposal in accordance with local regulations.[7] |
| Recommended Neutralizing Agent | Sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[3] These are weak bases that control the reaction rate, preventing excessive heat or gas evolution. |
| Incompatible Materials | Strong oxidizing agents, strong bases (can cause a violent reaction), and metals (can generate flammable hydrogen gas).[8][9] |
Pre-Disposal and Spill Management Protocols
Proper management of waste materials begins before the final disposal step. Adherence to correct handling, storage, and spill response procedures is critical to maintaining a safe laboratory environment.
Waste Accumulation and Storage
All waste containing H-Holeu-OH HCl, whether in solid form or in solution, should be collected in a dedicated, clearly labeled waste container.
-
Container Type: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic waste.
-
Labeling: The container must be labeled "Hazardous Waste: Corrosive, Acidic, Organic" and list the full chemical name: "Homoleucine Hydrochloride".
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[10] The storage area should have secondary containment.[10]
Spill Response
Accidental spills must be managed immediately and safely.
-
For Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an acid-neutralizing absorbent material, such as sodium bicarbonate or a commercial spill kit absorbent.[11]
-
Once the fizzing stops (indicating neutralization is complete), gently sweep the solid material into a dustpan.[3]
-
Place the collected material into a designated hazardous waste container.[12]
-
Clean the spill area thoroughly with soap and water.
-
-
For Large Spills (>1 L or outside of a fume hood):
Step-by-Step Disposal Workflow
The following protocol provides a detailed, self-validating methodology for the neutralization and disposal of H-Holeu-OH HCl waste. This workflow is visualized in the diagram below.
Experimental Protocol: Neutralization
-
Preparation: Conduct all steps inside a certified chemical fume hood while wearing full PPE (lab coat, gloves, safety goggles).
-
Dilution: If working with a concentrated solution, first dilute it by slowly adding the acidic solution to a larger volume of cold water (a 1:10 dilution is a safe starting point). Always add acid to water , never the reverse, to dissipate heat safely.[3]
-
Neutralization Setup: Place the container of diluted acidic waste in a larger secondary container (an ice bath is recommended to manage heat) on a magnetic stir plate. Begin gentle stirring.
-
Addition of Base: Slowly add a 5-10% solution of sodium bicarbonate or a small amount of the solid powder to the stirring acidic waste.[4] Add the base portion-wise to control the effervescence (fizzing) that occurs as CO2 gas is released.
-
Monitoring: Continue adding the basic solution until all fizzing has ceased, which indicates that the bulk of the acid has been consumed.[3]
-
pH Verification (Critical Step): Use a calibrated pH meter or pH indicator strips to check the pH of the solution. The target pH is between 6.0 and 8.0. If the solution is still acidic, continue to add small amounts of base until the target pH is reached and stable.
-
Final Disposal:
-
Consult Local Regulations: This is the most critical step. Check with your institution's EHS department. Some jurisdictions may permit the neutralized, non-hazardous amino acid salt solution to be poured down the drain with copious amounts of water.[4][7]
-
Containerize for Pickup: If drain disposal is not permitted, or if the waste contains other hazardous materials, pour the neutralized solution into a properly labeled hazardous waste container for collection by your institution's waste management service.[13][14]
-
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of H-Holeu-OH HCl waste.
Conclusion and Final Authority
This guide provides a comprehensive framework based on established chemical safety principles for the disposal of H-Holeu-OH HCl. The core tenets are the diligent use of personal protective equipment, containment, and controlled neutralization. However, this document serves as a supplement to, not a replacement for, the directives of your institution and local regulatory bodies. Always consult your local Environmental Health & Safety (EHS) department to ensure full compliance with all applicable waste disposal regulations. [14][15]
References
-
Fisher Scientific. (2009). Safety Data Sheet: Hydrochloric acid. Retrieved from Fisher Scientific.[9]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from Carl Roth.[1]
-
ScienceLab.com. (2012). Material Safety Data Sheet: Hydrochloric Acid.[8]
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from Lab Alley.[3]
-
Carl Roth GmbH + Co. KG. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from Carl Roth.[15]
-
Fisher Scientific. (n.d.). Safety Data Sheet: L(+)-Homoarginine hydrochloride. Retrieved from Fisher Scientific.[12]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Chloride.[16]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 313, Hydrochloric Acid. Retrieved from PubChem.[5]
-
Chemistry For Everyone. (2023). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube.[7]
-
Cayman Chemical. (2023). Safety Data Sheet: L-Homoarginine (hydrochloride).
-
MedChemExpress. (2023). Safety Data Sheet: L-Homoarginine-13C7,15N4 hydrochloride.[13]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University.[14]
-
Chemistry Stack Exchange. (2023). Safe disposal of hydrochloric acid.[4]
-
Sigma-Aldrich. (2023). Safety Data Sheet: Hydrochloric acid. Retrieved from Sigma-Aldrich.[6]
- OxyChem. (n.d.). Hydrochloric Acid Handbook.
-
New England Biolabs. (2024). Safety Data Sheet for Amino Acid Mixture.[17]
-
Alamanda Polymers. (2024). Safety Data Sheet: Poly(L-homoarginine hydrochloride).[18]
-
EMD Millipore Corporation. (2015). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®.[2]
-
National Center for Biotechnology Information. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.[19]
-
Standard Operating Procedure: Hydrochloric Acid. (n.d.). Retrieved from institutional safety websites.[10]
-
Sigma-Aldrich. (n.d.). Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution 100X.[11]
-
MetaSci Inc. (n.d.). Safety Data Sheet L-Arginine HCl.[20]
Sources
- 1. carlroth.com [carlroth.com]
- 2. health.state.mn.us [health.state.mn.us]
- 3. laballey.com [laballey.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. fishersci.com [fishersci.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. carlroth.com [carlroth.com]
- 16. nj.gov [nj.gov]
- 17. neb.com [neb.com]
- 18. alamanda-polymers.com [alamanda-polymers.com]
- 19. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sds.metasci.ca [sds.metasci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
